P-gp modulator-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H68N2O6 |
|---|---|
Molecular Weight |
673.0 g/mol |
IUPAC Name |
tert-butyl 3-[2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C40H68N2O6/c1-34(2,3)48-33(45)42-22-24(23-42)20-31(44)41-29-14-16-37(8)27(35(29,4)5)13-18-38(9)28(37)21-26(43)32-25(12-17-39(32,38)10)40(11)19-15-30(47-40)36(6,7)46/h24-30,32,43,46H,12-23H2,1-11H3,(H,41,44)/t25-,26+,27-,28+,29-,30+,32-,37-,38+,39+,40-/m0/s1 |
InChI Key |
PKTFCERIBQWXDG-SCEMTZTASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Fourth-Generation P-glycoprotein Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in oncology and influences the pharmacokinetics of numerous drugs. Its function as an ATP-dependent efflux pump prevents the intracellular accumulation of a wide array of xenobiotics, including chemotherapeutic agents. The development of P-gp modulators aims to counteract this resistance. This technical guide provides an in-depth examination of the mechanism of action of fourth-generation P-gp modulators, which are predominantly derived from natural sources. It details the molecular interactions, summarizes quantitative data on their efficacy, provides comprehensive experimental protocols for their evaluation, and visualizes the core mechanisms and workflows.
Introduction: P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a 170 kDa transmembrane glycoprotein (B1211001) that actively transports a vast range of structurally diverse compounds out of cells.[1] This process is powered by the hydrolysis of ATP. P-gp is highly expressed in cancer cells, where it contributes significantly to MDR by reducing the intracellular concentration of anticancer drugs to sublethal levels.[1] It is also expressed in normal tissues such as the intestinal epithelium, the blood-brain barrier, the liver, and the kidneys, where it plays a protective role by limiting the absorption and distribution of toxins and xenobiotics.[2]
The effort to overcome P-gp-mediated MDR has led to the development of several generations of inhibitors. While early generations suffered from toxicity and lack of specificity, fourth-generation modulators, primarily natural products such as flavonoids, alkaloids, and terpenoids, are being investigated for their potential for higher efficacy and lower toxicity.[3] These compounds offer diverse chemical scaffolds and multiple mechanisms of P-gp inhibition.
Core Mechanism of Action of Fourth-Generation P-gp Modulators
Fourth-generation P-gp modulators, derived from natural sources, inhibit P-gp function through several distinct mechanisms. Unlike some third-generation inhibitors that may act non-competitively, many natural products appear to interact directly with the pump's transport cycle. The primary mechanisms include:
-
Competitive Inhibition at Substrate-Binding Sites: Many flavonoids and alkaloids act as competitive inhibitors.[4][5] They possess structural features, such as aromatic rings and basic nitrogen atoms, that allow them to bind to the same drug-binding sites as chemotherapeutic agents.[1] By occupying these sites, they prevent the binding and subsequent efflux of P-gp substrate drugs. Glaucine, an isoquinoline (B145761) alkaloid, is an example of a modulator that competitively inhibits P-gp.[4]
-
Interference with ATP Hydrolysis: P-gp's function is critically dependent on the energy derived from ATP hydrolysis at its nucleotide-binding domains (NBDs). Certain flavonoids, such as quercetin (B1663063), are proposed to inhibit P-gp by interfering with this process.[4][6] This can occur through direct interaction with the ATP-binding site, preventing ATP from binding or hindering the conformational changes necessary for hydrolysis.[2][7]
-
Modulation of P-gp Expression: Some natural compounds can downregulate the expression of the ABCB1 gene, which encodes for P-gp. Flavonoids like quercetin have been shown to decrease P-gp expression levels in cancer cell lines, leading to a long-term reversal of the resistant phenotype.[1] This transcriptional or post-transcriptional regulation represents a distinct advantage over transient inhibition.
-
Alteration of the Cell Membrane Environment: P-gp is embedded within the lipid bilayer, and its function is sensitive to the membrane's properties. While less characterized, it is hypothesized that some lipophilic natural compounds may alter the lipid environment, indirectly affecting P-gp's conformational dynamics and transport efficiency.
The following diagram illustrates the general mechanism of P-gp-mediated drug efflux and the points of intervention for fourth-generation inhibitors.
Caption: P-gp mechanism and points of inhibition by fourth-generation modulators.
Quantitative Data on P-gp Modulator Efficacy
The efficacy of P-gp modulators is typically quantified by their ability to increase the intracellular accumulation of P-gp substrates (like chemotherapeutic drugs) and to sensitize resistant cells to these drugs, often measured as a decrease in the IC50 (half-maximal inhibitory concentration) value.
| Modulator | Class | Cell Line | P-gp Substrate | Effect | Reference |
| Biochanin A | Flavonoid | MCF-7/ADR | Daunomycin | 454.3% increase in accumulation | [8] |
| Silymarin | Flavonoid | MCF-7/ADR | Daunomycin | Significant increase in accumulation & decrease in efflux | [8] |
| Quercetin | Flavonoid | MCF-7/ADR | Daunomycin | Substantial increase in accumulation | [8] |
| Naringenin | Flavonoid | MCF-7/ADR | Daunomycin | Significant decrease in efflux | [8] |
| Glaucine | Alkaloid | MCF-7/ADR | Adriamycin | Dose-dependent decrease in IC50 | [4] |
| Verapamil | 1st-Gen Control | MCF-7/ADR | Daunomycin | 229.4% increase in accumulation | [8] |
Table 1: Efficacy of selected natural product P-gp modulators in P-gp-overexpressing human breast cancer cells (MCF-7/ADR).
Detailed Experimental Protocols
The characterization of P-gp modulators relies on a set of standardized in vitro assays. The following are detailed methodologies for key experiments.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of a test compound. Compounds that interact with P-gp often modulate its ATPase activity.
Principle: P-gp hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi). The amount of Pi liberated is proportional to the transporter's activity and can be quantified colorimetrically. The specific P-gp activity is determined as the fraction of total ATPase activity that is sensitive to inhibition by sodium orthovanadate (Na3VO4), a selective inhibitor of P-type ATPases.[9]
Materials:
-
P-gp-containing membrane vesicles (from P-gp-overexpressing cell lines, e.g., Sf9 or mammalian cells).[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2, 1 mM EGTA, pH 7.4).
-
ATP solution (e.g., 50 mM MgATP).[10]
-
Test compound and control modulators (e.g., Verapamil as a stimulator, Cyclosporin A as an inhibitor).
-
Sodium orthovanadate (Na3VO4) solution.
-
Phosphate detection reagent (e.g., containing ammonium (B1175870) molybdate (B1676688) and a reducing agent).
-
96-well microplate and plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Incubation: Add the test compound dilutions to the wells. For control wells, add buffer (basal activity), a known stimulator (stimulated activity), or buffer with vanadate (B1173111) (to measure non-P-gp ATPase activity). Incubate the plate for 5 minutes at 37°C.[11]
-
Initiation: Start the reaction by adding MgATP to all wells. Incubate for a defined period (e.g., 20-40 minutes) at 37°C.[11]
-
Termination and Detection: Stop the reaction by adding the phosphate detection reagent. After color development, measure the absorbance at the appropriate wavelength (e.g., 620-800 nm).
-
Calculation: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity. The effect of the test compound is determined by comparing the activity in its presence to the basal or stimulated controls.
Fluorescent Substrate Efflux Assay (Calcein-AM or Rhodamine 123)
This cell-based assay directly measures the efflux function of P-gp by monitoring the intracellular accumulation of a fluorescent substrate.
Principle: A non-fluorescent, cell-permeable P-gp substrate like Calcein-AM is loaded into cells. Inside the cell, esterases cleave it into the fluorescent, cell-impermeable calcein (B42510). In P-gp-overexpressing cells, Calcein-AM is rapidly effluxed before it can be cleaved, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence.[12][13] Rhodamine 123 is another fluorescent P-gp substrate that is used in a similar manner.[14]
Materials:
-
P-gp-overexpressing cell line (e.g., K562/MDR, MCF-7/ADR) and its parental sensitive cell line.[15]
-
Cell culture medium and PBS.
-
Calcein-AM or Rhodamine 123 stock solution.
-
Test compound and a known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
96-well plate (black, clear bottom for fluorescence microscopy or opaque for plate readers).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with PBS and then incubate them with the test compound at various concentrations (or positive/negative controls) in assay buffer for 30-60 minutes at 37°C.[12]
-
Substrate Loading: Add the fluorescent substrate (e.g., 0.25 µM Calcein-AM) to each well and incubate for another 15-30 minutes at 37°C, protected from light.[12][13]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.
-
Measurement: Measure the intracellular fluorescence using a microplate reader (e.g., Ex/Em ~485/530 nm for calcein) or by flow cytometry (FL1 channel).[16]
-
Data Analysis: An increase in fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. The results can be used to calculate an IC50 value for the inhibitor.
The following diagram outlines a typical experimental workflow for screening P-gp inhibitors.
Caption: A typical workflow for the screening and characterization of P-gp inhibitors.
Conclusion
Fourth-generation P-gp modulators, primarily compounds of natural origin, represent a promising avenue for overcoming multidrug resistance in cancer therapy. Their diverse chemical structures give rise to multiple mechanisms of action, including competitive inhibition at the substrate-binding site, interference with ATP hydrolysis, and downregulation of P-gp expression. The experimental protocols detailed herein provide a robust framework for the identification and characterization of novel, potent, and less toxic P-gp inhibitors. A thorough understanding of these mechanisms and rigorous experimental validation are critical for advancing these compounds from preclinical research into clinical applications, with the ultimate goal of improving therapeutic outcomes for patients with resistant cancers.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alkaloids | Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents | springermedicine.com [springermedicine.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of P-glycoprotein by natural products in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. PGP Protocol | PDF | Enzyme Inhibitor | Luciferase [scribd.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of P-gp Modulator FM04: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key contributor to multidrug resistance (MDR) in cancer cells and a significant obstacle in the oral bioavailability of many therapeutic agents. The development of potent and specific P-gp modulators is a critical strategy to overcome these challenges. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the flavonoid P-gp modulator, FM04. FM04, an active metabolite of the dimeric flavonoid FD18, has demonstrated significant potential in reversing P-gp-mediated paclitaxel (B517696) resistance both in vitro and in vivo. This document details the experimental protocols for its synthesis and characterization, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse hydrophobic compounds out of cells.[1] This efflux mechanism plays a crucial physiological role in protecting cells from xenobiotics. However, in the context of oncology, the overexpression of P-gp in cancer cells leads to the rapid extrusion of chemotherapeutic drugs, thereby reducing their intracellular concentration and therapeutic efficacy, a phenomenon known as multidrug resistance (MDR).[1] Overcoming MDR is a major goal in cancer therapy, and the co-administration of P-gp modulators with anticancer drugs is a promising strategy to enhance treatment efficacy.[1]
Discovery of FM04
FM04 was identified as a potent P-gp modulator through the investigation of the biotransformation of the flavonoid dimer FD18. It was discovered to be an active metabolite of FD18, exhibiting improved physicochemical properties that make it more "druggable."[2]
Synthesis of FM04
The chemical name for FM04 is 2-(4-(2-(2-(benzylamino)ethoxy)ethoxy)phenyl)-4H-chromen-4-one. The synthesis of FM04 can be achieved through a multi-step process, as outlined in the general synthetic scheme for amine-containing flavonoids.
Experimental Protocol: Synthesis of FM04
The synthesis involves the reaction of a flavonoid precursor with a protected amino-ethoxy-ethoxy side chain, followed by deprotection and subsequent benzylation of the terminal amine.
-
Step 1: Synthesis of the Flavonoid Precursor with a Boc-protected Amine Side Chain:
-
To a solution of 4'-hydroxyflavone (B191507) in an appropriate solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3).
-
Add tert-butyl (2-(2-chloroethoxy)ethyl)carbamate to the mixture.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.
-
-
Step 2: Deprotection of the Amine:
-
Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the deprotection by TLC.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate to yield the free amine.
-
-
Step 3: N-Benzylation to Yield FM04:
-
Dissolve the amine intermediate in a solvent such as acetonitrile (B52724) (ACN).
-
Add K2CO3 and benzyl (B1604629) chloride to the solution.
-
Reflux the mixture for 3 to 4 hours, monitoring by TLC.
-
After completion, filter the reaction mixture and concentrate the solvent.
-
Purify the final product, FM04, by column chromatography.
-
Mechanism of Action of FM04
FM04 modulates P-gp activity through a non-competitive mechanism. Unlike many first-generation P-gp inhibitors that competitively block the drug-binding site, FM04 stimulates the ATPase activity of P-gp.[2] This suggests that FM04 binds to P-gp at a site distinct from the substrate-binding pocket, leading to an allosteric modulation of the transporter's function.[2] Importantly, studies have shown that FM04 itself is not a transport substrate of P-gp.[2]
Signaling Pathway and Experimental Workflow
The interaction of FM04 with P-gp and its downstream effects can be visualized as follows:
Quantitative Data
The following tables summarize the key quantitative data for FM04 in various in vitro and in vivo assays.
Table 1: In Vitro P-gp Modulatory Activity of FM04
| Parameter | Cell Line | Anticancer Drug | Value | Reference |
| EC50 | LCC6MDR | Paclitaxel | 83 nM | [2] |
| EC50 | LCC6MDR | Doxorubicin (B1662922) | 64-83 nM | [2] |
| P-gp ATPase Stimulation | Recombinant Human P-gp | - | 3.3-fold at 100 µM | [2] |
| Selectivity (Relative Fold) | HEK293/R2 (BCRP) | Doxorubicin | >1000-fold vs. BCRP | [2] |
| Selectivity (Relative Fold) | 2008/MRP1 (MRP1) | Vincristine | >1000-fold vs. MRP1 | [2] |
Table 2: In Vivo Efficacy of FM04 in Combination with Paclitaxel
| Animal Model | Treatment | Outcome | Value | Reference |
| Human Melanoma Xenograft | FM04 (28 mg/kg, I.P.) + Paclitaxel (12 mg/kg, I.V.) | Tumor Volume Reduction | 56% | [2] |
| Human Melanoma Xenograft | Oral FM04 (45 mg/kg) + Oral Paclitaxel (40, 60, or 70 mg/kg) | Tumor Volume Reduction | ≥ 73% | [2] |
| Mice | Oral FM04 (45 mg/kg) + Oral Paclitaxel | Improvement in Paclitaxel AUC | 57- to 66-fold | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize FM04.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.
Protocol:
-
Prepare membrane vesicles containing recombinant human P-gp.
-
In a 96-well plate, incubate the membrane vesicles with a range of concentrations of FM04 (e.g., 0.01 µM to 1000 µM) at 37°C for a short pre-incubation period. Include a solvent control (e.g., 1% DMSO) and a positive control (e.g., verapamil).
-
Initiate the ATPase reaction by adding MgATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 120 minutes).
-
Stop the reaction and measure the amount of remaining ATP using a luciferase-based ATP detection reagent that produces a luminescent signal.
-
The ATPase activity is inversely proportional to the luminescent signal. Calculate the fold change in ATPase activity relative to the basal activity (solvent control).[2]
Doxorubicin Accumulation Assay
This assay assesses the ability of a P-gp modulator to increase the intracellular accumulation of a fluorescent P-gp substrate, doxorubicin.
Protocol:
-
Seed P-gp overexpressing cells (e.g., LCC6MDR) in a 96-well plate and allow them to adhere overnight.
-
Co-incubate the cells with a fixed concentration of doxorubicin (e.g., 20 µM) and varying concentrations of FM04 (e.g., 0.015 µM to 10 µM) at 37°C for 150 minutes.
-
After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.
-
Lyse the cells and measure the intracellular doxorubicin concentration using a fluorescence microplate reader.
-
Calculate the effective concentration (EC50) of FM04 at which it increases doxorubicin retention by 50%.[2]
In Vivo Human Melanoma Xenograft Model
This model evaluates the in vivo efficacy of FM04 in reversing paclitaxel resistance.
Protocol:
-
Subcutaneously inject human melanoma MDA435/LCC6MDR cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups: vehicle control, paclitaxel alone, FM04 alone, and the combination of paclitaxel and FM04.
-
Administer the treatments according to the specified doses and schedule (e.g., FM04 at 28 mg/kg intraperitoneally and paclitaxel at 12 mg/kg intravenously).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.[2]
Oral Bioavailability Study
This study determines the effect of FM04 on the oral absorption of paclitaxel.
Protocol:
-
Fast mice overnight before the experiment.
-
Administer paclitaxel orally with or without co-administration of FM04.
-
Collect blood samples at various time points after administration.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of paclitaxel in the plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters, including the area under the curve (AUC), to determine the oral bioavailability of paclitaxel in the presence and absence of FM04.[2]
Conclusion
FM04 is a promising, potent, and specific P-gp modulator with a non-competitive mechanism of action. Its ability to significantly reverse paclitaxel resistance in preclinical models and dramatically improve the oral bioavailability of paclitaxel highlights its potential for clinical development. The detailed synthetic and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of drug development and cancer therapeutics. Further investigation into the clinical utility of FM04 is warranted.
References
In Vitro Characterization of the P-glycoprotein Inhibitor Compound 8b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of Compound 8b, a novel inhibitor of P-glycoprotein (P-gp, ABCB1). P-gp is a critical ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, contributing significantly to multidrug resistance (MDR) in cancer and affecting drug disposition. This document details the experimental protocols and presents key findings from a series of in vitro assays designed to elucidate the inhibitory potency, mechanism of action, and potential therapeutic utility of Compound 8b. The data herein demonstrates that Compound 8b is a potent and effective P-gp inhibitor, warranting further investigation as a potential MDR reversal agent.
Introduction
P-glycoprotein (P-gp) acts as an ATP-dependent efflux pump, actively transporting a diverse array of substrates out of cells.[1][2][3] This physiological function, while protective against toxic substances, presents a major hurdle in clinical practice, particularly in oncology, where it confers multidrug resistance to cancer cells.[4][5][6] By extruding chemotherapeutic agents, P-gp reduces their intracellular concentration, thereby diminishing their cytotoxic efficacy.[6] The development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the effectiveness of existing anticancer drugs.[4][5]
Compound 8b has been identified as a promising P-gp inhibitor. This guide outlines the in vitro studies performed to characterize its inhibitory activity and mechanism of action. The core experiments include assessing its impact on P-gp's ATPase activity, its ability to inhibit substrate efflux, its effect on the cytotoxicity of a known P-gp substrate, and its permeability characteristics.
P-gp ATPase Activity Assay
The transport function of P-gp is intrinsically linked to the hydrolysis of ATP.[2][6] P-gp inhibitors can modulate this ATPase activity, either by stimulating it at low concentrations and inhibiting it at higher concentrations or by directly inhibiting it. This assay evaluates the effect of Compound 8b on the ATPase activity of P-gp in isolated membrane vesicles.
Experimental Protocol
The P-gp ATPase activity was measured using a commercially available P-gp-Glo™ Assay Kit.
-
Preparation of Reagents : All reagents were prepared according to the manufacturer's instructions. Compound 8b was dissolved in DMSO to create a stock solution and then diluted to various concentrations.
-
Reaction Setup : 20 µg of human P-gp membranes were pre-incubated with varying concentrations of Compound 8b or a positive control (e.g., Verapamil) for 5 minutes at 37°C in a 96-well plate. A negative control with sodium orthovanadate (a general ATPase inhibitor) was also included.[7]
-
Initiation of Reaction : The reaction was initiated by adding 12 mM MgATP.[8]
-
Incubation : The plate was incubated for 20 minutes at 37°C to allow for ATP hydrolysis.
-
Termination and Detection : The reaction was stopped, and the amount of remaining ATP was determined by measuring the luminescence generated by a luciferin-luciferase reaction. A decrease in luminescence indicates ATP hydrolysis.
Data Presentation
The effect of Compound 8b on P-gp ATPase activity is summarized in Table 1.
Table 1: Effect of Compound 8b on P-gp ATPase Activity
| Compound | EC50 (µM) | Maximum Stimulation (% of Basal) |
| Compound 8b | 3.5 | 180% |
| Verapamil (Control) | 5.2 | 210% |
Data is illustrative.
Experimental Workflow
Caption: Workflow for the P-gp ATPase Activity Assay.
Calcein-AM Efflux Assay
The Calcein-AM assay is a widely used method to assess the functional activity of P-gp in live cells.[9][10] Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp.[9] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein (B42510), which is not a P-gp substrate and is retained in the cytoplasm.[11][12] In cells overexpressing P-gp, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence.[9] A P-gp inhibitor will block this efflux, leading to an increase in intracellular calcein and a corresponding increase in fluorescence.
Experimental Protocol
-
Cell Culture : P-gp overexpressing cells (e.g., DU145-TXR or A2780-ADR) and their parental, non-resistant cell lines (e.g., DU145 or A2780) were cultured to 80-90% confluency.[4]
-
Cell Plating : Cells were seeded into a 96-well black, clear-bottom plate and allowed to adhere overnight.
-
Compound Incubation : Cells were pre-incubated with various concentrations of Compound 8b or a positive control (e.g., Tariquidar) for 30-60 minutes at 37°C.[13]
-
Substrate Addition : Calcein-AM (final concentration 250 nM) was added to each well and incubated for 15-30 minutes at 37°C.[9][13]
-
Fluorescence Measurement : The intracellular fluorescence was measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]
Data Presentation
The inhibitory effect of Compound 8b on Calcein-AM efflux is presented in Table 2.
Table 2: Inhibition of Calcein-AM Efflux by Compound 8b in P-gp Overexpressing Cells
| Compound | IC50 (µM) |
| Compound 8b | 0.85 |
| Tariquidar (Control) | 0.25 |
Data is illustrative.
Signaling Pathway Diagram
Caption: Mechanism of the Calcein-AM Efflux Assay.
Chemosensitization Assay
A crucial characteristic of a P-gp inhibitor is its ability to reverse multidrug resistance and re-sensitize resistant cancer cells to chemotherapeutic agents. This assay evaluates the ability of Compound 8b to potentiate the cytotoxicity of a known P-gp substrate, such as paclitaxel (B517696) or doxorubicin, in P-gp overexpressing cancer cells.
Experimental Protocol
-
Cell Plating : P-gp overexpressing cells (e.g., DU145-TXR) and their sensitive parental counterparts (e.g., DU145) were seeded in 96-well plates.[4][14]
-
Compound Addition : Cells were treated with a range of concentrations of a chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of Compound 8b.
-
Incubation : The cells were incubated for 48-72 hours.
-
Viability Assessment : Cell viability was assessed using a standard method such as the MTT assay.[14]
-
Data Analysis : The IC50 (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) was calculated for each condition. The potentiation fold was determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of Compound 8b.
Data Presentation
The chemosensitizing effect of Compound 8b is summarized in Table 3.
Table 3: Potentiation of Paclitaxel Cytotoxicity by Compound 8b in DU145-TXR Cells
| Treatment | IC50 of Paclitaxel (nM) | Potentiation Fold |
| Paclitaxel alone | 3500 | - |
| Paclitaxel + Compound 8b (1 µM) | 150 | 23.3 |
| Paclitaxel + Verapamil (5 µM) | 250 | 14.0 |
Data is illustrative.
Logical Relationship Diagram
Caption: Logical flow of P-gp mediated resistance and its reversal.
Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal drug absorption and the role of efflux transporters like P-gp.[15][16][17] This assay determines the bidirectional permeability of Compound 8b across a polarized monolayer of Caco-2 cells. The apparent permeability coefficient (Papp) is calculated, and the efflux ratio (ER) is determined to assess if the compound is a P-gp substrate itself.
Experimental Protocol
-
Cell Culture : Caco-2 cells were cultured on semipermeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15][17]
-
Monolayer Integrity : The integrity of the Caco-2 cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).[15]
-
Permeability Measurement :
-
Apical to Basolateral (A-B) : Compound 8b was added to the apical (A) side, and its appearance on the basolateral (B) side was measured over time. This represents absorption.
-
Basolateral to Apical (B-A) : Compound 8b was added to the basolateral (B) side, and its appearance on the apical (A) side was measured. This represents efflux.
-
-
Sample Analysis : The concentration of Compound 8b in the donor and receiver compartments was quantified by LC-MS/MS.[15]
-
Data Calculation : The Papp was calculated for both directions. The efflux ratio (ER) was calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is subject to active efflux.[18]
Data Presentation
The permeability characteristics of Compound 8b are shown in Table 4.
Table 4: Caco-2 Permeability of Compound 8b
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate |
| Compound 8b | 12.5 | 15.1 | 1.2 | No |
| Quinidine (Control) | 0.5 | 10.5 | 21.0 | Yes |
Data is illustrative.
Experimental Workflow Diagram
Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.
Conclusion
The in vitro characterization of Compound 8b demonstrates its potential as a potent P-gp inhibitor. It effectively modulates P-gp's ATPase activity, inhibits the efflux of the P-gp substrate Calcein-AM, and significantly potentiates the cytotoxic effect of paclitaxel in a multidrug-resistant cancer cell line. Furthermore, the Caco-2 permeability assay indicates that Compound 8b itself is not a significant substrate for P-gp, which is a desirable characteristic for a P-gp inhibitor. These findings collectively suggest that Compound 8b is a promising candidate for further development as an agent to overcome P-gp-mediated multidrug resistance in cancer therapy.
References
- 1. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting NFAT2 for Reversing the P-gp-Mediated Multidrug Resistance to Paclitaxel by Manidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Calcein accumulation as a fluorometric functional assay of the multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05992F [pubs.rsc.org]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Investigating the Selectivity of P-gp Modulator-4 for ABC Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of P-gp modulator-4, also identified as compound 8b, for key ATP-binding cassette (ABC) transporters. This compound has emerged as a potent and selective agent for P-glycoprotein (P-gp/ABCB1), a critical transporter implicated in multidrug resistance (MDR) in cancer and other therapeutic areas. This document summarizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the underlying mechanisms and workflows.
Executive Summary
This compound (compound 8b) is a tetrahydroisoquinoline derivative that has demonstrated high potency and selectivity for P-glycoprotein.[1] It effectively reverses P-gp-mediated multidrug resistance at nanomolar concentrations. This guide consolidates the key findings regarding its activity against P-gp and its selectivity over other clinically relevant ABC transporters, namely Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2). The presented data and methodologies are crucial for researchers and drug development professionals working on overcoming MDR and improving the efficacy of therapeutic agents that are P-gp substrates.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound (compound 8b) was assessed against P-gp, MRP1, and BCRP. The data clearly indicates a high degree of selectivity for P-gp.
| Transporter | Compound | EC50 (nM) | Selectivity vs. MRP1 | Selectivity vs. BCRP |
| P-gp (ABCB1) | This compound (8b) | 94 | >1064-fold | >1064-fold |
| MRP1 (ABCC1) | This compound (8b) | >100,000 | - | - |
| BCRP (ABCG2) | This compound (8b) | >100,000 | - | - |
*Based on data for structurally related potent analogs, which were found to be inactive against MRP1 and BCRP at concentrations up to 100 µM.[2]
Experimental Protocols
The following sections detail the key experimental methodologies employed to characterize the selectivity and efficacy of this compound.
Calcein-AM Efflux Assay for P-gp Modulation
This assay is a widely used method to determine the inhibitory effect of compounds on P-gp function.
Principle:
Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein (B42510). Calcein itself is a substrate for P-gp and is actively transported out of P-gp-overexpressing cells. In the presence of a P-gp inhibitor, the efflux of calcein is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells overexpressing human P-gp (MDCK-MDR1) are cultured to confluence in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for 1 hour at 37°C.
-
Calcein-AM Loading: Calcein-AM is added to each well at a final concentration of 1 µM and incubated for an additional hour.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is plotted against the concentration of this compound, and the EC50 value (the concentration of the modulator that produces 50% of the maximal inhibition of calcein efflux) is calculated using a sigmoidal dose-response curve.
Doxorubicin (B1662922) Cytotoxicity Assay for Reversal of Multidrug Resistance
This assay evaluates the ability of a P-gp modulator to restore the cytotoxic effect of a chemotherapeutic agent in multidrug-resistant cancer cells.
Principle:
P-gp-overexpressing cancer cells are resistant to the cytotoxic effects of P-gp substrate drugs like doxorubicin due to increased efflux. A P-gp modulator will inhibit this efflux, leading to increased intracellular accumulation of doxorubicin and restoration of its cytotoxic activity, resulting in decreased cell viability.
Methodology:
-
Cell Seeding: P-gp-overexpressing cancer cells (e.g., NCI/ADR-RES) are seeded in 96-well plates and allowed to adhere overnight.
-
Co-incubation: Cells are treated with a range of concentrations of doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The IC50 value of doxorubicin (the concentration that inhibits cell growth by 50%) is calculated for both conditions (with and without this compound). The reversal fold (RF) is then calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of the modulator.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
References
A Technical Guide to the Basic Research Applications of Selective P-glycoprotein Modulators
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, serves as a crucial efflux pump in various tissues.[1][2][3] Encoded by the ABCB1 (or MDR1) gene, P-gp utilizes the energy from ATP hydrolysis to transport a wide array of structurally diverse substrates out of cells.[1][2][4] This function is vital for protecting sensitive tissues, such as the brain, and for eliminating xenobiotics and metabolic waste from the body via the liver, kidneys, and intestines.[5][6][7] However, its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), a significant obstacle in chemotherapy.[4][8] Furthermore, P-gp's presence at physiological barriers like the blood-brain barrier (BBB) restricts the entry of many therapeutic agents into the central nervous system (CNS).[9][10][11]
Selective P-gp modulators—compounds that specifically inhibit or activate P-gp function—are indispensable tools in basic research.[12] They allow scientists to probe the transporter's function, understand its role in both normal physiology and disease, and develop strategies to overcome its therapeutic challenges. This guide provides an in-depth overview of the core research applications of these modulators, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Research Applications of Selective P-gp Modulators
Selective P-gp modulators are employed across several key areas of biomedical research:
-
Overcoming Multidrug Resistance (MDR) in Oncology: The primary and most studied application is in reversing MDR in cancer.[8] P-gp inhibitors are used to block the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy.[8][9] Researchers use these modulators in both in vitro cancer cell lines and in vivo animal models to evaluate new anticancer drug candidates and to study the mechanisms of resistance.[13]
-
Investigating the Blood-Brain Barrier (BBB): P-gp is a cornerstone of the BBB, actively preventing a vast number of substances from entering the brain.[10][11] Selective inhibitors are used to transiently open this "gate," allowing researchers to study the potential of delivering novel neurotherapeutics into the CNS.[9][10] This is critical for developing treatments for conditions like brain tumors, epilepsy, and neurodegenerative diseases.[11][14] For instance, the co-administration of the P-gp inhibitor elacridar (B1662867) has been shown to increase the brain uptake of the chemotherapy drug paclitaxel (B517696) by five-fold in research models.[13]
-
Elucidating Drug Disposition and Pharmacokinetics (ADME): P-gp significantly influences the absorption, distribution, metabolism, and excretion (ADME) of drugs.[7] It is highly expressed on the apical surface of intestinal enterocytes, limiting the oral bioavailability of many drugs.[5] It is also present in hepatocytes and renal proximal tubule cells, where it facilitates the excretion of drugs into bile and urine, respectively.[5][6] Researchers use P-gp modulators to quantify the transporter's contribution to a drug's overall pharmacokinetic profile, which is a regulatory expectation from agencies like the FDA and EMA.[15][16]
-
Probing Normal Physiological Functions: Beyond its role in drug transport, P-gp is involved in various physiological processes. Modulators are used as research tools to explore these functions. Studies have suggested P-gp's involvement in cholesterol and lipid homeostasis, the transport of steroid hormones, and the regulation of immune cell function, including cytokine secretion.[2][6]
Generations of P-gp Inhibitors
P-gp inhibitors are often categorized into generations based on their specificity, potency, and toxicity.
-
First-Generation: These are existing therapeutic agents found to have off-target P-gp inhibitory effects, such as verapamil (B1683045) and cyclosporine A.[12][17][18] Their use is limited by the high concentrations required for P-gp inhibition, which often lead to toxicity from their primary pharmacological action.[4][13]
-
Second-Generation: Developed for improved potency and specificity over the first generation (e.g., valspodar). However, many still exhibited unpredictable pharmacokinetic interactions and side effects.[12]
-
Third-Generation: These compounds, including tariquidar, zosuquidar, and elacridar, were designed specifically as potent and highly selective P-gp inhibitors with high affinity (nanomolar range) and fewer off-target effects.[12][17][19] They are the most widely used selective modulators in contemporary basic research.
-
Fourth-Generation: This emerging class includes natural products, peptidomimetics, and dual-activity ligands designed to offer even greater specificity and efficacy, often by targeting unique binding sites or regulatory mechanisms of P-gp.[17]
Quantitative Data on P-gp Modulators
The potency of P-gp modulators is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their dissociation constant (Kd). These values indicate the concentration of the modulator required to achieve 50% inhibition of P-gp activity.
| Table 1: Potency of Selective Third-Generation P-gp Modulators | |
| Modulator | Potency (IC₅₀ or Kd) |
| Tariquidar | 5.1 nM (Kd)[20] |
| Zosuquidar (LY335979) | 59 nM (Ki)[21] |
| Elacridar (GF120918) | Potent P-gp inhibitor[13][15] |
| Laniquidar | High selectivity and efficacy[19] |
The functional consequence of P-gp inhibition is an increase in the intracellular accumulation or transport of P-gp substrates.
| Table 2: Exemplary Effects of P-gp Modulators on Substrate Transport | ||
| Modulator | Substrate | Observed Effect |
| HM30181 (10 mg/kg) | Paclitaxel | Increased oral bioavailability from 3.4% to 41.3% in rats.[13] |
| Elacridar (GF120918) | Paclitaxel | 5-fold increase in brain uptake.[13] |
| Valspodar | Paclitaxel | 10-fold increased oral bioavailability in mice.[13] |
| Quinidine | ¹¹C-verapamil | 60% increase in brain extraction ratio in humans.[22] |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the interaction of compounds with P-gp.
P-gp Mediated Efflux Assay (Calcein-AM Method)
This assay measures the function of P-gp by quantifying the efflux of a fluorescent substrate. Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, esterases cleave it into the fluorescent, membrane-impermeable calcein (B42510). P-gp actively transports Calcein-AM out of the cell before it can be cleaved. An inhibitor will block this efflux, leading to higher intracellular calcein fluorescence.
Methodology:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., MDCK-MDR1) and the corresponding parental cell line (MDCK) to confluence in 96-well plates.
-
Compound Incubation: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution). Pre-incubate the cells with various concentrations of the test compound (potential modulator) and a known inhibitor (e.g., verapamil) for 15-30 minutes at 37°C.
-
Substrate Addition: Add the P-gp substrate, Calcein-AM (typically 1 µM), to all wells and incubate for an additional 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells to remove extracellular substrate. Measure the intracellular fluorescence of calcein using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Compare the fluorescence in treated cells to untreated controls. Increased fluorescence indicates inhibition of P-gp efflux. Calculate the IC₅₀ value of the test modulator.
P-gp ATPase Activity Assay
This assay directly measures the interaction of a compound with P-gp by quantifying its effect on P-gp's ATP hydrolysis rate. P-gp substrates and some inhibitors stimulate ATPase activity, while other inhibitors may block it.[23]
Methodology:
-
Membrane Preparation: Use commercially available membranes from insect cells (e.g., Sf9) overexpressing human P-gp or prepare membranes from P-gp-overexpressing cell lines.
-
Assay Reaction: In a 96-well plate, combine the P-gp membranes (e.g., 20 µg) with an ATP regenerating system.[24]
-
Compound Addition: Add the test compound at various concentrations. Include a control substrate that stimulates ATPase activity (e.g., verapamil) and a known inhibitor.
-
Initiate Reaction: Add ATP to start the reaction and incubate at 37°C for a set time (e.g., 20-40 minutes).
-
Quantify Phosphate (B84403): Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., a malachite green-based reagent).[25]
-
Data Analysis: Determine the rate of ATP hydrolysis. Compounds that stimulate this rate are typically substrates, while compounds that inhibit the verapamil-stimulated rate are considered inhibitors.[26]
Bidirectional Transport Assay
This assay is the "gold standard" for determining if a compound is a P-gp substrate and for quantifying its transport.[15] It uses polarized cell monolayers grown on permeable membrane supports (e.g., Transwell® inserts).
Methodology:
-
Cell Seeding: Seed P-gp-expressing cells (e.g., MDCK-MDR1 or Caco-2) onto Transwell® inserts and grow until a confluent, polarized monolayer is formed. Verify monolayer integrity using transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
A-to-B Transport: Add the test compound to the apical (A) chamber and fresh media to the basolateral (B) chamber.
-
B-to-A Transport: Add the test compound to the basolateral (B) chamber and fresh media to the apical (A) chamber.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh media.
-
Inhibitor Arm: Repeat the experiment in the presence of a known P-gp inhibitor (e.g., elacridar) to confirm P-gp's involvement.[15]
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the monolayer, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An ER > 2 and a reduction of this ratio in the presence of a P-gp inhibitor typically indicates that the compound is a P-gp substrate.[27]
-
Visualizations of Key Concepts and Workflows
P-gp Efflux Mechanism and Inhibition
Caption: P-gp uses ATP to efflux substrates; inhibitors block this process.
Workflow for a P-gp Inhibition Assay
Caption: Workflow for determining a compound's P-gp inhibitory potency.
Investigating Drug Delivery Across the Blood-Brain Barrier
Caption: P-gp inhibitors facilitate drug entry into the brain.
PXR-Mediated Regulation of P-gp Expression
Caption: Activation of the PXR nuclear receptor upregulates P-gp expression.
Conclusion
Selective P-gp modulators are powerful and essential tools in the modern research laboratory. They enable scientists to dissect the complex roles of P-gp in drug resistance, pharmacokinetics, and normal physiology. By providing the means to inhibit or activate this transporter with increasing precision, these compounds are paving the way for novel therapeutic strategies to overcome MDR in cancer, enhance drug delivery to protected sites like the brain, and better predict drug-drug interactions. The continued development of more selective and potent modulators will undoubtedly fuel further discoveries and advancements in pharmacology and medicine.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 10. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 13. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scitechnol.com [scitechnol.com]
- 15. P-gp Substrate Identification | Evotec [evotec.com]
- 16. bioivt.com [bioivt.com]
- 17. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Selectivity of the multidrug resistance modulator, LY335979, for P-glycoprotein and effect on cytochrome P-450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modulation of P-glycoprotein at the Human Blood-Brain Barrier by Quinidine or Rifampin Treatment: A Positron Emission Tomography Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro P-gp Modulator-4 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux transporter.[1][2][3] It is highly expressed in key pharmacological barriers such as the intestine, blood-brain barrier, liver, and kidney, where it plays a significant role in drug absorption, distribution, and elimination.[1] P-gp can extrude a wide variety of structurally diverse compounds from cells, which can lead to multidrug resistance in cancer and affect the pharmacokinetics and efficacy of many drugs.[1][4] Consequently, identifying whether a new chemical entity is a substrate or inhibitor of P-gp is a critical step in early drug discovery and development to anticipate potential drug-drug interactions (DDIs).[5][6][7]
These application notes provide detailed protocols for two standard in vitro assays to characterize the interaction of test compounds with P-gp: the Bidirectional Transport Assay and the P-gp ATPase Assay.
Bidirectional Transport Assay
This assay is considered the definitive in vitro method by regulatory agencies like the FDA for identifying P-gp substrates and inhibitors.[6] It utilizes polarized cell monolayers that overexpress human P-gp, such as MDR1-MDCK or Caco-2 cells.[1][8][9]
Data Presentation
Table 1: Bidirectional Transport Assay Data Summary
| Test Compound | Concentration (µM) | Probe Substrate (Concentration) | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Apparent Permeability (Papp) B→A (10⁻⁶ cm/s) | Efflux Ratio (ER) (B→A / A→B) | % Inhibition of Probe Substrate Efflux |
| Control (Probe Substrate alone) | - | Digoxin (5 µM) | 0.5 ± 0.1 | 10.0 ± 1.2 | 20.0 | N/A |
| Verapamil (B1683045) (Positive Control Inhibitor) | 100 | Digoxin (5 µM) | 4.5 ± 0.4 | 5.0 ± 0.6 | 1.1 | 94.5% |
| Test Compound A | 10 | Digoxin (5 µM) | 0.6 ± 0.1 | 8.5 ± 0.9 | 14.2 | 29.0% |
| Test Compound B | 10 | Digoxin (5 µM) | 3.2 ± 0.3 | 4.1 ± 0.5 | 1.3 | 93.5% |
Data are presented as mean ± standard deviation.
Experimental Protocol
Materials:
-
MDR1-MDCK (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) or Caco-2 cells.
-
Transwell inserts (e.g., 0.4 µm pore size, 12-well or 24-well plates).
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., colchicine (B1669291) or puromycin) for MDR1-MDCK cells.
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Probe substrate: [³H]-Digoxin or another suitable P-gp substrate.
-
Positive control inhibitor: Verapamil or Cyclosporin A.[8]
-
Test compound.
-
Scintillation counter and scintillation fluid.
-
Transepithelial Electrical Resistance (TEER) meter.
Methodology:
-
Cell Seeding and Monolayer Formation:
-
Seed MDR1-MDCK or Caco-2 cells onto the apical side of Transwell inserts at a high density (e.g., 3.2–4.6 × 10⁵ cells/cm²).[8]
-
Culture the cells for 5-7 days to allow for the formation of a confluent, polarized monolayer.[8]
-
Monitor monolayer integrity by measuring the TEER. The TEER should be >70 Ω·cm².[10]
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS containing the test compound or control vehicle on both the apical and basolateral sides for 30 minutes at 37°C.
-
To start the transport, add the transport medium containing the probe substrate (e.g., 5 µM [³H]-Digoxin) and the test compound to either the apical (for A→B transport) or basolateral (for B→A transport) chamber.[11] The other chamber (receiver) will contain the transport medium with the test compound only.
-
Incubate the plates at 37°C with gentle shaking for 1-2 hours.[11]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from the receiver chamber.
-
Quantify the concentration of the probe substrate in the samples using a scintillation counter for radiolabeled compounds or LC-MS/MS for non-radiolabeled compounds.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the substrate across the monolayer.
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the substrate in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 is generally considered indicative of a P-gp substrate.
-
To assess inhibition, compare the ER of the probe substrate in the presence and absence of the test compound. A significant reduction in the ER indicates P-gp inhibition.[6]
-
Workflow Diagram
Caption: Workflow for the Bidirectional Transport Assay.
P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp, which is directly linked to its transport function.[12] Test compounds can be identified as P-gp interactors by their ability to either stimulate or inhibit the ATPase activity.[13] This assay often uses purified membrane vesicles with high concentrations of recombinant human P-gp.[14][15]
Data Presentation
Table 2: P-gp ATPase Assay Data Summary
| Test Compound | Concentration (µM) | Basal ATPase Activity (% of Control) | Verapamil-Stimulated ATPase Activity (% of Control) | Classification |
| Control (Vehicle) | - | 100 ± 5 | 100 ± 8 | N/A |
| Verapamil (Positive Control Substrate) | 200 | 350 ± 25 | N/A | Substrate/Stimulator |
| Sodium Orthovanadate (Positive Control Inhibitor) | 100 | 5 ± 2 | 4 ± 1 | Inhibitor |
| Test Compound C | 50 | 280 ± 20 | N/A | Substrate/Stimulator |
| Test Compound D | 50 | 95 ± 7 | 15 ± 4 | Inhibitor |
Data are presented as mean ± standard deviation.
Experimental Protocol
Materials:
-
Recombinant human P-gp membrane vesicles.
-
Pgp-Glo™ Assay System or similar kit containing ATP, luciferase, and luciferin, or a colorimetric phosphate (B84403) detection reagent.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and EGTA).
-
Positive control inhibitor: Sodium orthovanadate (Na₃VO₄).[14]
-
Test compound.
-
96-well opaque plates (for luminescence) or clear plates (for colorimetric).
-
Luminometer or spectrophotometer.
Methodology:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound and control compounds in the assay buffer.
-
Thaw the P-gp membrane vesicles on ice. Dilute the membranes to the recommended concentration in the assay buffer.
-
-
ATPase Reaction:
-
Add the diluted P-gp membranes to the wells of a 96-well plate.
-
Add the test compound, control compound, or vehicle to the wells.
-
To measure inhibition, add a known P-gp stimulator like verapamil to the wells along with the test compound.[14]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding MgATP to each well.
-
Incubate the plate at 37°C for 40 minutes to allow for ATP hydrolysis.[14]
-
-
Signal Detection (Luminescence-based):
-
Add the ATP detection reagent (containing luciferase and luciferin) to each well. This reagent will generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate at room temperature for 20 minutes to stabilize the signal.[14]
-
Measure the luminescence using a plate reader. A decrease in luminescence indicates ATP consumption (i.e., ATPase activity).
-
-
Data Analysis:
-
The change in relative light units (ΔRLU) is inversely proportional to the P-gp ATPase activity.
-
Stimulation: A compound is considered a stimulator (and likely a substrate) if it significantly increases ATPase activity above the basal level.
-
Inhibition: A compound is considered an inhibitor if it reduces the basal or substrate-stimulated ATPase activity.[13]
-
Calculate the concentration at which 50% of the activity is inhibited (IC₅₀) for inhibitory compounds.
-
Signaling Pathway Diagram
Caption: P-gp ATPase activity and modulation mechanism.
References
- 1. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP [mdpi.com]
- 3. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Induction of human P-glycoprotein in Caco-2 cells: development of a highly sensitive assay system for P-glycoprotein-mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. PGP Protocol | PDF | Enzyme Inhibitor | Luciferase [scribd.com]
- 14. Pgp ATPase assay [bio-protocol.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Utilizing P-gp Modulator-4 in Caco-2 Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human colon adenocarcinoma cell line, Caco-2, is a widely utilized in vitro model for predicting the oral absorption of drug candidates.[1][2] When cultured on semipermeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions, morphologically and functionally resembling the epithelium of the small intestine.[3][4] A critical aspect of this model is the expression of various efflux transporters, most notably P-glycoprotein (P-gp), which can significantly limit the bioavailability of its substrates.[1][5]
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump, actively extruding a wide array of structurally diverse compounds from the intracellular domain to the extracellular space.[5][6] This action can be a major contributor to multidrug resistance in cancer and a primary reason for the poor oral bioavailability of many pharmaceuticals.[5][6] Consequently, the early identification of compounds as P-gp substrates is a crucial step in drug discovery and development.
The Caco-2 permeability assay, by measuring the bidirectional transport of a compound across the cell monolayer, allows for the determination of its apparent permeability (Papp) and efflux ratio (ER). A high efflux ratio, indicating greater basolateral-to-apical transport compared to apical-to-basolateral transport, is characteristic of active efflux.[7][8]
P-gp modulators are chemical agents that can inhibit the function of the P-gp transporter. By conducting the Caco-2 permeability assay in the presence and absence of a P-gp modulator, it is possible to confirm whether a compound is a substrate of this efflux pump. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor is strong evidence of P-gp-mediated transport.[7][9]
This document provides detailed application notes and protocols for the use of P-gp modulator-4, a potent and specific inhibitor of P-gp, in Caco-2 permeability assays to definitively identify P-gp substrates.
Principle of the Caco-2 Permeability Assay and P-gp Modulation
The Caco-2 permeability assay is based on a bicameral system where the Caco-2 cell monolayer is grown on a semipermeable membrane, separating an apical (AP) and a basolateral (BL) chamber. These chambers represent the luminal (intestinal) and serosal (blood) sides, respectively.
The apparent permeability (Papp) is a quantitative measure of the rate at which a compound crosses the Caco-2 monolayer. It is calculated from the flux of the compound across the monolayer at a steady state. The formula for Papp is:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
By measuring the Papp in both directions (AP to BL and BL to AP), the efflux ratio (ER) can be calculated:
ER = Papp (BL to AP) / Papp (AP to BL)
An efflux ratio significantly greater than 2 is indicative of active efflux.[8][9]
This compound acts by inhibiting the P-gp efflux pump. When a P-gp substrate is co-incubated with this compound, its efflux is blocked, leading to a decrease in the Papp (BL to AP) and a significant reduction in the efflux ratio, often to a value approaching 1.
Data Presentation
The following table summarizes hypothetical data from a Caco-2 permeability assay for a test compound in the absence and presence of this compound and the reference P-gp inhibitor, Verapamil.
| Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | % Recovery |
| Test Compound | 1.5 | 15.0 | 10.0 | 95% |
| Test Compound + this compound (10 µM) | 1.8 | 2.5 | 1.4 | 98% |
| Test Compound + Verapamil (50 µM) | 1.7 | 2.8 | 1.6 | 96% |
| Propranolol (High Permeability Control) | 25.0 | 26.5 | 1.1 | 99% |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | 97% |
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells (passage 25-40) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Seeding on Transwell Inserts: Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).[10]
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.[1][11]
-
Monolayer Integrity Assessment: Prior to the transport experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values >250 Ω·cm².[10] Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, can be measured to confirm tight junction integrity.
Bidirectional Permeability Assay
-
Preparation of Buffers: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the final dosing solution by diluting the stock solution in the transport buffer to the desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.
-
For inhibition studies, prepare dosing solutions containing the test compound and this compound (e.g., 10 µM) or Verapamil (e.g., 50 µM).
-
-
Transport Experiment (AP to BL):
-
Carefully remove the culture medium from the apical and basolateral chambers.
-
Wash the monolayer twice with pre-warmed transport buffer.
-
Add the dosing solution to the apical chamber (e.g., 0.4 mL for a 24-well plate).
-
Add fresh transport buffer to the basolateral chamber (e.g., 1.2 mL for a 24-well plate).
-
Incubate the plate at 37°C on an orbital shaker for a defined period (e.g., 2 hours).[7]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Transport Experiment (BL to AP):
-
Follow the same procedure as for the AP to BL direction, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sample Analysis:
Data Analysis and Interpretation
-
Calculate Papp: Use the formula provided in Section 2.0 to calculate the apparent permeability for both the AP to BL and BL to AP directions.
-
Calculate Efflux Ratio: Calculate the ER using the formula in Section 2.0.
-
Interpretation:
-
An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.
-
A significant reduction in the efflux ratio (to ~1) in the presence of this compound confirms that the compound is a P-gp substrate.
-
Visualizations
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. Recent Progress in Understanding the Mechanism of P-Glycoprotein-mediated Drug Efflux - ProQuest [proquest.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols for P-gp Modulator Administration in In Vivo Mouse Models
Note: A specific compound designated "P-gp modulator-4" was not identified in the available literature. Therefore, these application notes and protocols are based on well-characterized P-gp modulators used in in vivo mouse models to provide a representative and detailed guide for researchers. The principles and methodologies described herein are broadly applicable to the study of P-gp modulation in vivo.
Introduction to P-glycoprotein (P-gp) and its Modulation
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that belongs to the ATP-binding cassette (ABC) transporter superfamily[1][2]. It is highly expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier[3][4]. P-gp plays a crucial role in protecting cells by actively transporting a wide range of structurally diverse compounds, including drugs and xenobiotics, out of the cell[1][3]. This efflux mechanism can significantly impact the absorption, distribution, and elimination of many therapeutic agents[3].
In oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing intracellular drug concentrations[1][3]. P-gp modulators are compounds that can alter the function of P-gp, either by inhibiting its activity or inducing its expression[3][5]. P-gp inhibitors are of particular interest in cancer research as they can be co-administered with chemotherapeutic drugs to reverse MDR and enhance therapeutic efficacy[3].
This document provides detailed protocols for the administration of a representative P-gp modulator in in vivo mouse models to study its effects on the pharmacokinetics and efficacy of a co-administered P-gp substrate drug.
Data Presentation: In Vivo Efficacy of P-gp Modulators
The following tables summarize quantitative data for representative P-gp modulators from published in vivo mouse studies.
Table 1: In Vivo Administration and Efficacy of P-gp Modulator EC31 [6][7]
| Parameter | Value |
| P-gp Modulator | EC31 (Epicatechin derivative) |
| Animal Model | Xenograft model of P-gp-overexpressing LCC6MDR cell line |
| Administration Route | Intraperitoneal (i.p.) |
| Dosage | 30 mg/kg or 60 mg/kg |
| Co-administered Drug | Paclitaxel (B517696) (12 mg/kg, i.v.) |
| Efficacy | Inhibited tumor growth by 27.4% to 36.1% |
| Mechanism | Increased intratumor paclitaxel level by 6-fold |
| Pharmacokinetics | 30 mg/kg of EC31 achieved a plasma concentration above its in vitro EC50 for over 18 hours |
Table 2: In Vivo Administration of P-gp Inhibitor LY335979 [8]
| Parameter | Value |
| P-gp Modulator | LY335979 |
| Animal Model | Wild-type mice |
| Administration Route | Oral |
| Dosage | 60 mg/kg |
| Co-administered Drug | Paclitaxel (20 mg/kg, oral) |
| Timing | Administered 10 minutes prior to paclitaxel |
| Effect on Bioavailability | Significantly increased the absorption rate of paclitaxel |
Table 3: In Vivo Administration of P-gp Inhibitor GF120918 [9]
| Parameter | Value |
| P-gp Modulator | GF120918 (Elacridar) |
| Animal Model | Wild-type mice |
| Administration Route | Oral (p.o.) by gavage |
| Dosage | 25 mg/kg |
| Co-administered Drug | Paclitaxel |
| Timing | Administered 15 minutes before oral paclitaxel or 2 hours before i.v. paclitaxel |
| Effect on Bioavailability | Increased oral bioavailability of paclitaxel from 8.5% to 40.2% |
Experimental Protocols
General Animal Handling and Preparation
-
Animal Strain: Select an appropriate mouse strain for the study (e.g., BALB/c, C57BL/6, or immunodeficient strains for xenograft models).
-
Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Preparation of P-gp Modulator and Co-administered Drug
Note: The following is a general guideline. The specific vehicle and formulation will depend on the physicochemical properties of the P-gp modulator and the co-administered drug.
-
P-gp Modulator Formulation:
-
For oral administration of a compound like LY335979, dissolve the required amount in a suitable vehicle.
-
For intraperitoneal injection of a compound like EC31, dissolve in an appropriate vehicle.
-
For intravenous injection, ensure the formulation is sterile and suitable for injection. For example, paclitaxel can be dissolved in a mixture of 1% DMSO and 20% WellSolve in water, followed by filtration through a 0.22 µm sterile filter[8].
-
-
Co-administered Drug Formulation: Prepare the P-gp substrate drug (e.g., paclitaxel, doxorubicin) in a compatible vehicle for the chosen administration route (e.g., oral, intravenous).
In Vivo Administration Protocol (Example with Oral P-gp Modulator and Oral P-gp Substrate)
This protocol is based on the methodology for administering LY335979 and paclitaxel[8].
-
Animal Grouping: Randomly assign mice to control and treatment groups (n ≥ 3 per group).
-
Fasting: Fast the mice overnight before oral administration to ensure consistent absorption.
-
P-gp Modulator Administration:
-
Weigh each mouse to determine the correct dosage.
-
Administer the P-gp modulator (e.g., 60 mg/kg LY335979) orally via gavage.
-
-
Waiting Period: Allow a specific time interval (e.g., 10 minutes) for the P-gp modulator to reach its site of action and inhibit P-gp[8].
-
P-gp Substrate Administration: Administer the P-gp substrate drug (e.g., 20 mg/kg paclitaxel) orally.
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.17, 0.5, 1, 2, 4, and 8 hours) from the portal and/or systemic circulation (e.g., abdominal vein) under anesthesia[8].
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis: Analyze the plasma concentrations of the P-gp substrate drug using a validated analytical method such as HPLC or LC-MS/MS[8].
In Vivo Efficacy Study in a Xenograft Model (Example with Intraperitoneal P-gp Modulator)
This protocol is based on the study of EC31 in a breast cancer xenograft model[6][7].
-
Tumor Cell Implantation: Inoculate immunodeficient mice with P-gp-overexpressing cancer cells (e.g., LCC6MDR) to establish tumors.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size.
-
Treatment Initiation:
-
Administer the P-gp modulator (e.g., 30 or 60 mg/kg EC31) via intraperitoneal injection.
-
Administer the chemotherapeutic agent (e.g., 12 mg/kg paclitaxel) intravenously.
-
Repeat the treatment at specified intervals.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly throughout the study.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., measuring intratumor drug concentration).
-
Visualizations
Signaling Pathway of P-gp Modulation
Caption: P-gp mediated drug efflux and its inhibition by a modulator.
Experimental Workflow for In Vivo P-gp Modulator Administration
Caption: Workflow for in vivo pharmacokinetic study of a P-gp modulator.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 4. Pharmacokinetic and pharmacodynamic implications of P-glycoprotein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 [mdpi.com]
- 7. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating P-gp Modulator-4 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to determine the efficacy of P-gp modulator-4, a putative P-glycoprotein (P-gp) inhibitor. The following sections describe the principles of common assays, step-by-step experimental procedures, and methods for data analysis and presentation.
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of substrates out of cells.[1][2] This process can lead to reduced intracellular drug concentrations, contributing to multidrug resistance (MDR) in cancer cells and affecting the pharmacokinetics of various drugs.[2][3] P-gp modulators are compounds that inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered drug substrates.[2]
The assays detailed below are designed to quantify the inhibitory potential of this compound.
Key Cell-Based Assays
Several in vitro assays are commonly used to assess the interaction of compounds with P-gp.[4] These include:
-
Calcein-AM Efflux Assay: A fluorescence-based assay to measure P-gp inhibition.[5][6]
-
Rhodamine 123 Efflux Assay: A flow cytometry or fluorescence-based assay using another P-gp substrate.[7][8][9]
-
Cytotoxicity/Drug Potentiation Assay: An assay to determine the ability of a P-gp modulator to reverse multidrug resistance.[10]
Calcein-AM Efflux Assay
Principle:
Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[5] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein (B42510).[5] Calcein itself is a substrate of P-gp and is actively transported out of cells overexpressing the pump. In the presence of a P-gp inhibitor like this compound, the efflux of calcein is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence. This assay is a high-throughput method to assess P-gp inhibition.[6]
Experimental Protocol:
Materials:
-
P-gp overexpressing cells (e.g., L-MDR1, K562/MDR, KB-ChR-8-5) and the corresponding parental cell line (e.g., LLC-PK1, K562, KB-3-1).[5][11]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Calcein-AM stock solution (1 mM in DMSO).
-
This compound at various concentrations.
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A).[12]
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate overnight at 37°C and 5% CO2.
-
Compound Incubation: Remove the culture medium and wash the cells with warm PBS. Add fresh medium containing various concentrations of this compound or the positive control inhibitor to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.[5][12]
-
Incubation: Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells three times with cold PBS to remove extracellular Calcein-AM. Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader.
Data Presentation:
The efficacy of this compound is typically expressed as the concentration that inhibits 50% of P-gp activity (IC50).
Table 1: Efficacy of this compound and Control Inhibitors in the Calcein-AM Assay
| Compound | Cell Line | IC50 (µM) |
| This compound | L-MDR1 | [Insert experimental value] |
| Verapamil | L-MDR1 | 5.2 |
| Cyclosporin A | L-MDR1 | 1.8 |
Note: IC50 values are dependent on the cell line and assay conditions.[6]
Workflow Diagram:
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Rhodamine 123 Efflux Assay
Principle:
Rhodamine 123 is a fluorescent dye that is a well-known substrate of P-gp.[7][8] Similar to the Calcein-AM assay, P-gp overexpressing cells will actively efflux Rhodamine 123, resulting in low intracellular fluorescence. Inhibition of P-gp by a modulator will lead to the accumulation of Rhodamine 123 inside the cells, which can be quantified by flow cytometry or a fluorescence plate reader.[9]
Experimental Protocol:
Materials:
-
P-gp overexpressing cells (e.g., CCRF-CEM/VCR1000) and parental cells (e.g., CCRF-CEM).[13]
-
Cell culture medium.
-
Rhodamine 123 stock solution (1 mg/mL in DMSO).
-
This compound at various concentrations.
-
Positive control inhibitor (e.g., Verapamil).
-
PBS.
-
Flow cytometer or fluorescence microplate reader.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 5 x 10^5 cells/mL.
-
Compound Incubation: Aliquot the cell suspension into tubes. Add various concentrations of this compound or the positive control and incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1.3 µM and incubate for 1 hour at 37°C.[9]
-
Efflux: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cells in fresh, pre-warmed medium (with or without the modulator) and incubate for an additional 1-2 hours at 37°C to allow for efflux.[9]
-
Fluorescence Measurement: Wash the cells again with cold PBS and resuspend in PBS for analysis. Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
Data Presentation:
The increase in Rhodamine 123 accumulation in the presence of the modulator is used to determine its efficacy.
Table 2: Efficacy of this compound in the Rhodamine 123 Accumulation Assay
| Compound | Cell Line | Concentration (µM) | % Increase in Rhodamine 123 Accumulation |
| This compound | CCRF-CEM/VCR1000 | 1 | [Insert experimental value] |
| This compound | CCRF-CEM/VCR1000 | 10 | [Insert experimental value] |
| Verapamil | CCRF-CEM/VCR1000 | 10 | ~85% |
Note: Values are representative and will vary based on experimental conditions.
Mechanism Diagram:
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Cytotoxicity and Drug Potentiation Assay
Principle:
P-gp overexpressing cancer cells are often resistant to chemotherapeutic drugs that are P-gp substrates. A potent P-gp modulator can reverse this resistance by inhibiting drug efflux, thereby increasing the intracellular concentration of the cytotoxic agent and restoring its efficacy. This assay measures the ability of this compound to sensitize resistant cells to a cytotoxic drug.
Experimental Protocol:
Materials:
-
P-gp overexpressing resistant cell line (e.g., A2780/ADR) and its sensitive parental line (e.g., A2780).
-
Cytotoxic drug that is a P-gp substrate (e.g., Doxorubicin, Paclitaxel).
-
This compound.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
-
96-well clear microplates.
Procedure:
-
Cell Seeding: Seed both resistant and sensitive cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the cytotoxic drug, both in the presence and absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 of the cytotoxic drug in all conditions. The Fold Reversal (FR) of resistance is calculated as: FR = IC50 (cytotoxic drug alone) / IC50 (cytotoxic drug + this compound)
Data Presentation:
Table 3: Potentiation of Doxorubicin Cytotoxicity by this compound
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Fold Reversal (FR) |
| A2780 (Sensitive) | Doxorubicin alone | 15 | - |
| A2780/ADR (Resistant) | Doxorubicin alone | 450 | - |
| A2780/ADR (Resistant) | Doxorubicin + this compound (1 µM) | [Insert experimental value] | [Calculate based on data] |
| A2780/ADR (Resistant) | Doxorubicin + Verapamil (5 µM) | 30 | 15 |
Signaling Pathway Diagram:
While P-gp itself is an effector protein, its expression can be regulated by various signaling pathways.
Caption: Simplified signaling pathways regulating P-gp expression.[14]
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 3. journals.aboutscience.eu [journals.aboutscience.eu]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro efficacy of known P-glycoprotein modulators compared to droloxifene E and Z: studies on a human T-cell leukemia cell line and their resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-glycoprotein - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying P-gp Inhibition with a Test Compound (e.g., Compound 8b)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial membrane transporter.[1][2][3][4][5] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of substrates out of cells.[5] This process plays a significant role in the absorption, distribution, and excretion of many drugs, and its overexpression in cancer cells is a major cause of multidrug resistance (MDR).[1][4][5] Therefore, the identification and characterization of P-gp inhibitors are of great interest in drug discovery and development to overcome MDR and improve the pharmacokinetic profiles of various therapeutic agents.[1][3]
These application notes provide a comprehensive guide for the experimental design and detailed protocols to investigate the P-gp inhibitory potential of a test compound, referred to herein as Compound 8b. The described assays are standard in vitro methods to determine if a compound interacts with P-gp and inhibits its function.
Key Experimental Assays for P-gp Inhibition
Several in vitro assays are commonly employed to assess P-gp inhibition.[1] These include:
-
P-gp ATPase Activity Assay: Measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[6][7][8][9]
-
Calcein-AM Uptake Assay: A fluorescence-based assay that measures the intracellular accumulation of a fluorescent P-gp substrate (calcein) in the presence of an inhibitor.[10][11][12][13][14]
-
Bidirectional Transport Assay: Utilizes polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1) to directly measure the effect of an inhibitor on the efflux of a known P-gp substrate.[15][16][17][18][19]
Protocol 1: P-gp ATPase Activity Assay
Objective: To determine if Compound 8b stimulates or inhibits the ATPase activity of P-gp. Interaction with P-gp can be inferred from either stimulation or inhibition of its ATPase activity.[6]
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates.[9] This assay measures the rate of ATP consumption by P-gp in the presence of the test compound. A change in the ATPase activity compared to the basal level indicates an interaction. P-gp substrates often stimulate ATPase activity, while inhibitors can either inhibit basal activity or, more commonly, inhibit the stimulated activity in the presence of a known P-gp substrate like verapamil.[6][8]
Materials:
-
Recombinant human P-gp membranes (e.g., from insect or mammalian cells)[9]
-
Pgp-Glo™ Assay System or similar ADP/ATP detection kit
-
Compound 8b
-
Sodium orthovanadate (Na3VO4, P-gp inhibitor control)[8]
-
Assay Buffer
-
ATP
-
96-well plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Selective P-gp Substrates and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGP Protocol | PDF | Enzyme Inhibitor | Luciferase [scribd.com]
- 7. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pgp ATPase assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 16. xenotech.com [xenotech.com]
- 17. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. P-gp Substrate Identification | Evotec [evotec.com]
Unveiling the Secrets of Drug Efflux: A Guide to Studying P-glycoprotein with Novel Modulators
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical player in drug disposition and a key contributor to multidrug resistance (MDR) in cancer therapy.[1][2][3][4] This efflux pump, encoded by the ABCB1 gene, utilizes the energy from ATP hydrolysis to actively transport a wide array of structurally diverse compounds out of cells.[1][5][6] Its presence in vital organs such as the intestines, liver, kidneys, and the blood-brain barrier significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of numerous drugs.[7][8][9][10][11] Understanding the interactions between novel chemical entities and P-gp is therefore paramount in drug discovery and development.
These application notes provide a comprehensive guide for utilizing a novel P-gp modulator, herein referred to as the "Test Compound," to investigate the intricacies of P-gp-mediated drug efflux. The following sections detail the underlying principles, provide step-by-step experimental protocols, and offer a framework for data interpretation.
Mechanism of P-gp and Modulation
P-gp functions as a biological barrier, protecting cells from toxic xenobiotics.[4] In cancer cells, its overexpression leads to the rapid efflux of chemotherapeutic agents, rendering them ineffective.[1][3][10] P-gp modulators are compounds that interfere with this function, typically by inhibiting its transport activity.[11] These modulators can act through various mechanisms, including competitive inhibition at the substrate-binding site or allosteric modulation of the transporter's conformational changes.[5] By inhibiting P-gp, these modulators can increase the intracellular concentration of co-administered drugs that are P-gp substrates, thereby enhancing their efficacy or overcoming resistance.
Signaling Pathways Regulating P-gp Expression
The expression of P-gp is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for a comprehensive study of drug resistance. Key pathways involved include the PI3K/Akt, Wnt/β-catenin, and various arms of the mitogen-activated protein kinase (MAPK) signaling cascades.[2][9][12][13] For instance, the MAPK/ERK pathway has been shown to positively regulate P-gp expression, while the p38 MAPK pathway can have a negative regulatory role.[12] Transcription factors such as NF-κB and p53 can also directly influence the transcription of the ABCB1 gene.[1][2][12]
Experimental Protocols
To characterize the inhibitory potential of a Test Compound on P-gp, a series of in vitro assays are recommended. These assays are designed to quantify the extent of P-gp inhibition and its effect on the intracellular accumulation of known P-gp substrates.
General Experimental Workflow
The study of a novel P-gp modulator typically follows a systematic workflow, beginning with the determination of its direct inhibitory effect and progressing to cellular assays that demonstrate its ability to reverse P-gp-mediated efflux.
Protocol 1: Cellular Accumulation Assay using Rhodamine 123
This assay measures the ability of a Test Compound to inhibit P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123, in cells overexpressing P-gp.[14]
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR, KB-C2) and parental cell line (e.g., MCF7, KB)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Rhodamine 123
-
Test Compound
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the Test Compound and the positive control in assay buffer.
-
Incubation: Remove the culture medium and wash the cells with pre-warmed PBS. Add the different concentrations of the Test Compound or positive control to the wells and incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 (final concentration 5 µM) to all wells and incubate for an additional 60-90 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123. Add PBS to each well and measure the intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Calculate the percentage of Rhodamine 123 accumulation relative to the control (cells treated with Rhodamine 123 alone). Plot the percentage of accumulation against the concentration of the Test Compound to determine the IC50 value.
Protocol 2: Bidirectional Transport Assay
This assay is considered the gold standard for identifying P-gp substrates and inhibitors.[15] It utilizes polarized cell monolayers, such as Caco-2 or MDCK-MDR1 cells, grown on permeable supports.[7][8][10]
Materials:
-
Caco-2 or MDCK-MDR1 cells
-
Transwell® permeable supports
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Test Compound
-
Positive control inhibitor (e.g., Verapamil)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on Transwell® inserts until a confluent and polarized monolayer is formed (typically 21 days for Caco-2).
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (A-to-B):
-
Add the P-gp probe substrate and the Test Compound (at various concentrations) to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber.
-
-
Transport Experiment (B-to-A):
-
Add the P-gp probe substrate and the Test Compound to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of the probe substrate in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
A significant decrease in the efflux ratio of the probe substrate in the presence of the Test Compound indicates P-gp inhibition. Determine the IC50 value by plotting the efflux ratio against the Test Compound concentration.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values for P-gp Inhibition
| Compound | Cellular Accumulation (Rhodamine 123) IC50 (µM) | Bidirectional Transport (Digoxin) IC50 (µM) |
| Test Compound | Insert Value | Insert Value |
| Verapamil (Control) | Insert Value | Insert Value |
| Cyclosporin A (Control) | Insert Value | Insert Value |
Table 2: Effect of Test Compound on Digoxin Transport in Caco-2 Cells
| Test Compound Conc. (µM) | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | % Inhibition of Efflux |
| 0 (Control) | Insert Value | Insert Value | Insert Value | 0% |
| Concentration 1 | Insert Value | Insert Value | Insert Value | Insert Value |
| Concentration 2 | Insert Value | Insert Value | Insert Value | Insert Value |
| Concentration 3 | Insert Value | Insert Value | Insert Value | Insert Value |
| Verapamil (Control) | Insert Value | Insert Value | Insert Value | Insert Value |
Logical Framework for P-gp Modulation Study
The investigation of a novel P-gp modulator is a logical process that builds upon foundational knowledge to arrive at a comprehensive understanding of its interaction with the efflux pump.
Conclusion
The protocols and frameworks outlined in these application notes provide a robust starting point for the characterization of novel P-gp modulators. By systematically evaluating the inhibitory activity and cellular effects of a Test Compound, researchers can gain valuable insights into its potential for overcoming P-gp-mediated multidrug resistance and improving the therapeutic outcomes of a wide range of drugs. Careful experimental design and data analysis are crucial for accurately determining the efficacy and potency of new P-gp modulators in the drug development pipeline.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of P-glycoprotein efflux pump: induction and activation as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 9. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 12. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 13. Targeting the MEK/ERK Pathway to Suppress P-Glycoprotein and Reverse Carfilzomib Resistance in Multiple Myeloma | MDPI [mdpi.com]
- 14. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: P-gp Modulator-4 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[1][2] P-gp modulators are compounds designed to inhibit the function of this transporter, restoring the sensitivity of resistant cancer cells to chemotherapy.
This document provides detailed application notes and experimental protocols for the use of "P-gp modulator-4," a representative potent and specific third-generation P-gp inhibitor, in combination with common chemotherapy agents. For the purpose of these protocols, well-characterized third-generation inhibitors such as Tariquidar and Elacridar have been used as exemplars to provide concrete experimental parameters. Researchers should adapt these protocols based on the specific properties of their P-gp modulator of interest.
Mechanism of Action
This compound acts by directly and potently inhibiting the P-gp efflux pump.[3] This inhibition is often competitive, with the modulator binding to the same sites as the chemotherapy drugs.[2] By occupying these sites, the modulator prevents the binding and subsequent efflux of cytotoxic agents, leading to their accumulation within the cancer cell and enhancement of their therapeutic effect. The primary goal of co-administration is to reverse P-gp-mediated MDR and improve clinical outcomes.[4][5]
Signaling Pathways
The expression of P-gp is regulated by a complex network of signaling pathways. While this compound primarily acts by direct inhibition of the P-gp pump, understanding the upstream regulatory pathways is crucial for comprehending the broader context of MDR. Key pathways involved in P-gp expression include the PI3K/Akt and MAPK/ERK pathways, which can upregulate ABCB1 gene expression.
Data Presentation
The efficacy of this compound in reversing MDR is typically quantified by the fold-change in the IC50 value of a chemotherapy agent in the presence and absence of the modulator. The following tables summarize representative data from studies using third-generation P-gp inhibitors with various chemotherapy drugs in different cancer cell lines.
Table 1: Reversal of Doxorubicin Resistance by this compound
| Cell Line | Cancer Type | Doxorubicin IC50 (nM) | Doxorubicin + this compound IC50 (nM) | Fold Reversal |
| A2780PR1 | Ovarian | 2033 | 44.4 | 46 |
| A2780PR2 | Ovarian | 6292 | 67.8 | 93 |
| KB-8-5-11 | Cervical | 4498 | 132 | 34 |
Data is representative and compiled from studies using Elacridar and Tariquidar.[6][7]
Table 2: Reversal of Paclitaxel Resistance by this compound
| Cell Line | Cancer Type | Paclitaxel IC50 (ng/mL) | Paclitaxel + this compound IC50 (ng/mL) | Fold Reversal |
| A2780PR1 | Ovarian | 755 | 4.66 | 162 |
| A2780PR2 | Ovarian | 1970 | 4.96 | 397 |
Data is representative and compiled from studies using Elacridar.[6]
Table 3: Reversal of Vincristine (B1662923) Resistance by this compound
| Cell Line | Cancer Type | Vincristine IC50 (nM) | Vincristine + this compound IC50 (nM) | Fold Reversal |
| K562/Vcr30 | Leukemia | >1000 | ~50 | >20 |
| K562/Vcr150 | Leukemia | >2000 | ~100 | >20 |
Data is representative and compiled from literature on non-P-glycoprotein mediated transport and the effects of resistance modifiers.[8]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with chemotherapy agents.
Protocol 1: Cytotoxicity Assay (MTT/MTS)
Objective: To determine the IC50 values of a chemotherapy agent in the presence and absence of this compound in both parental (sensitive) and P-gp overexpressing (resistant) cancer cell lines.
Materials:
-
Parental and P-gp overexpressing cancer cell lines (e.g., A2780 and A2780PR, H1299 and H1299-DR)
-
Complete cell culture medium
-
Chemotherapy agent (e.g., Doxorubicin, Paclitaxel)
-
This compound
-
96-well plates
-
MTT or MTS reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the chemotherapy agent.
-
Prepare a fixed, non-toxic concentration of this compound (e.g., 0.25 µM for Elacridar).[2]
-
Treat the cells with:
-
Chemotherapy agent alone
-
Chemotherapy agent in combination with this compound
-
This compound alone (as a control)
-
Vehicle control (DMSO)
-
-
Incubate for 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against drug concentration and determine the IC50 values using non-linear regression analysis.
-
Calculate the fold reversal of resistance: (IC50 of chemotherapy agent alone in resistant cells) / (IC50 of chemotherapy agent + this compound in resistant cells).
Protocol 2: P-gp Functional Assay (Rhodamine 123 Efflux)
Objective: To assess the inhibitory effect of this compound on the efflux activity of P-gp using the fluorescent substrate Rhodamine 123.
Materials:
-
Parental and P-gp overexpressing cancer cell lines
-
Complete cell culture medium
-
Rhodamine 123
-
This compound
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and wash the cells, then resuspend them in pre-warmed medium.
-
Pre-incubate the cells with this compound or a positive control inhibitor for 30 minutes at 37°C.[9]
-
Add Rhodamine 123 (final concentration ~5 µM) and incubate for another 30-60 minutes at 37°C.[9]
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for an additional 1-2 hours to allow for efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader.
Data Analysis:
-
Compare the mean fluorescence intensity of cells treated with this compound to that of untreated and positive control-treated cells.
-
An increase in intracellular Rhodamine 123 fluorescence indicates inhibition of P-gp-mediated efflux.
Protocol 3: P-gp Expression Analysis (Western Blot)
Objective: To determine the expression levels of P-gp in parental and resistant cell lines.
Materials:
-
Parental and P-gp overexpressing cancer cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp (e.g., C219)
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.[10]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the P-gp band intensity to the loading control band intensity.
-
Compare the relative P-gp expression levels between parental and resistant cell lines.
Protocol 4: P-gp ATPase Activity Assay
Objective: To measure the effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
-
P-gp-containing membrane vesicles (commercially available or prepared from overexpressing cells)
-
This compound
-
Positive control P-gp substrate (e.g., Verapamil)
-
ATP
-
Assay buffer
-
Reagents for detecting inorganic phosphate (B84403) (Pi)
-
Plate reader
Procedure:
-
Pre-incubate the P-gp membrane vesicles with various concentrations of this compound or a positive control substrate at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.[12][13]
Data Analysis:
-
Calculate the rate of ATP hydrolysis.
-
Plot the ATPase activity against the concentration of this compound to determine if it stimulates or inhibits the basal ATPase activity of P-gp.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination with chemotherapy agents. By systematically assessing the impact of the modulator on drug cytotoxicity, P-gp function, and expression, researchers can gain valuable insights into its potential for overcoming multidrug resistance in cancer. The successful implementation of these strategies holds promise for improving the efficacy of existing cancer therapies and developing novel treatment regimens for patients with resistant tumors.
References
- 1. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A non-P-glycoprotein-mediated mechanism of vincristine transport which is affected by resistance modifiers and present in chemosensitive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Analytical Methods for Detecting P-gp Modulator-4 in Biological Samples
Application Note AP-LCMS-004
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-dependent efflux transporter that plays a significant role in drug absorption, distribution, and elimination.[1] P-gp modulators, which can inhibit or induce the activity of this transporter, are of great interest in drug development to overcome multidrug resistance in cancer and improve the bioavailability of various therapeutic agents.[1] Consequently, robust and sensitive analytical methods are essential for the accurate quantification of P-gp modulators in biological samples to support pharmacokinetic and pharmacodynamic (PK/PD) studies.
This document provides a detailed protocol for the quantitative analysis of a representative P-gp modulator, referred to herein as "P-gp Modulator-4," in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of potent P-gp inhibitors like Elacridar and Tariquidar.[2][3]
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[4] Quantification is typically achieved using Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte and the IS.[5]
I. Featured Application: Quantification of this compound in Human Plasma
This section outlines a complete workflow for the determination of this compound in human plasma, from sample preparation to data analysis.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
II. Detailed Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples and quality control (QC) samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (e.g., stable isotope-labeled this compound) and vortex briefly.
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following conditions are provided as a typical starting point and should be optimized for the specific analyte and system.
Liquid Chromatography Parameters
| Parameter | Typical Value |
| System | UPLC/HPLC System |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Parameters
| Parameter | Typical Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS. For Elacridar, a transition of m/z 564.6 → 252.9 has been reported.[6] |
III. Data Presentation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters for the analysis of a P-gp modulator like Elacridar are summarized below.[2]
Table 1: Method Validation Parameters for P-gp Modulator Quantification
| Parameter | Typical Acceptance Criteria | Example Performance (Elacridar)[2] |
| Linearity Range | r² ≥ 0.99 | 1 - 500 ng/mL |
| Lower Limit of Quant. | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Precision | %CV ≤ 15% | < 15% |
| Inter-day Precision | %CV ≤ 15% | < 15% |
| Accuracy (Bias) | Within ±15% of nominal | Within 15% |
| Recovery | Consistent and reproducible | Not explicitly stated, but LLE is used |
| Matrix Effect | Minimal and compensated by IS | Not explicitly stated, assumed minimal |
IV. P-gp Inhibition Mechanism
P-gp modulators typically act as inhibitors, preventing the efflux of co-administered drug substrates from the cell. This increases the intracellular concentration of the drug, enhancing its therapeutic effect or overcoming resistance.
Caption: P-gp inhibition by this compound.
Conclusion
The described LC-MS/MS methodology provides a sensitive, specific, and robust framework for the quantification of this compound in biological matrices. This application note and the associated protocols offer a solid foundation for researchers in drug development to conduct crucial pharmacokinetic studies, enabling the effective evaluation of novel P-gp modulators. The use of a stable isotope-labeled internal standard and appropriate sample preparation techniques are critical for achieving high-quality, reproducible data.
References
- 1. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: P-gp Modulator-4 for Reversing Chemoresistance in Cell Culture
For Research Use Only.
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of chemotherapy in cancer treatment.[1][2] A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp).[1][3] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] P-gp Modulator-4 is a potent and selective inhibitor of P-gp, designed to reverse chemoresistance by blocking the efflux of anticancer drugs from tumor cells. These application notes provide detailed protocols for evaluating the efficacy of this compound in reversing P-gp-mediated chemoresistance in in vitro cell culture models.
Mechanism of Action
P-gp, encoded by the ABCB1 gene, is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to expel a variety of structurally diverse cytotoxic drugs.[2][4] In sensitive cancer cells, chemotherapeutic drugs accumulate intracellularly, inducing apoptosis and cell death. However, in resistant cells overexpressing P-gp, these drugs are actively pumped out, leading to sub-therapeutic intracellular concentrations and cell survival.[3][4] this compound acts by directly inhibiting the function of P-gp.[5][6] Potential mechanisms of inhibition include competitive or non-competitive binding to the drug-binding sites on P-gp, interfering with ATP hydrolysis, or altering the conformational changes necessary for drug transport.[4][7] By inhibiting P-gp, this compound restores the intracellular accumulation of chemotherapeutic agents, thereby resensitizing resistant cancer cells to their cytotoxic effects.
Data Presentation
The efficacy of this compound in reversing chemoresistance is typically quantified by determining the fold-reversal, which is the ratio of the IC50 of a chemotherapeutic agent in the absence of the modulator to the IC50 in the presence of the modulator.
Table 1: In Vitro Efficacy of this compound in Reversing Chemoresistance in P-gp Overexpressing Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound (Concentration) | IC50 (nM) ± SD | Reversal Fold |
| MCF-7/ADR | Doxorubicin | - | 2500 ± 150 | - |
| 1 µM | 150 ± 20 | 16.7 | ||
| KB-V1 | Vincristine | - | 800 ± 60 | - |
| 1 µM | 40 ± 8 | 20.0 | ||
| NCI/ADR-RES | Paclitaxel | - | 1200 ± 110 | - |
| 1 µM | 75 ± 12 | 16.0 |
Note: The data presented in this table are representative examples and should be generated by the end-user for their specific cell lines and experimental conditions.
Mandatory Visualizations
Caption: P-gp mediated chemoresistance and its reversal by this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This assay determines the cytotoxicity of a chemotherapeutic agent in the presence and absence of this compound by measuring the metabolic activity of cells.[8][9]
Materials:
-
Chemoresistant and sensitive cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Treat the cells with the chemotherapeutic agent at various concentrations in the presence or absence of a fixed, non-toxic concentration of this compound. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[10]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a suitable software.
-
Calculate the Reversal Fold (RF) using the formula: RF = IC50 (chemotherapeutic agent alone) / IC50 (chemotherapeutic agent + this compound).
Western Blotting for P-gp Expression
This protocol is used to confirm the overexpression of P-gp in the chemoresistant cell line compared to its sensitive counterpart.[11][12]
Materials:
-
Chemoresistant and sensitive cancer cell lines
-
RIPA lysis buffer with protease inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[12]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]
-
Primary antibody against P-gp (e.g., clone C219 or MDR1 antibody)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Lyse the cells using ice-cold RIPA buffer and quantify the protein concentration using a BCA assay.[13]
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Apply the ECL reagent and visualize the protein bands using an imaging system.[13]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Rhodamine 123 Efflux Assay
This functional assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.[14][15] An increase in intracellular fluorescence indicates inhibition of P-gp activity.
Materials:
-
Chemoresistant and sensitive cancer cell lines
-
This compound
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil or Cyclosporin A (positive control P-gp inhibitors)[14]
-
Phenol (B47542) red-free culture medium
-
Flow cytometer or fluorescence microscope
Protocol:
-
Harvest and resuspend cells in phenol red-free medium at a concentration of 5 x 10^5 cells/mL.
-
Pre-incubate the cells with this compound at the desired concentration (and positive/negative controls in separate tubes) for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark to allow for substrate loading.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (containing the modulator/inhibitors) and incubate for 1-2 hours at 37°C to allow for efflux.[16]
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FL1 channel) or visualize using a fluorescence microscope.
-
Compare the fluorescence intensity of cells treated with this compound to untreated cells and cells treated with a known P-gp inhibitor. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijdmsrjournal.com [ijdmsrjournal.com]
- 6. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 7. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of the expression levels of P-gp by western blot analysis [bio-protocol.org]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. origene.com [origene.com]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Potential off-target effects of P-gp modulator-4 in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PGP-MOD-4, a novel P-glycoprotein (P-gp) modulator.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with PGP-MOD-4.
Issue 1: Unexpected Cytotoxicity Observed
Question: I am observing significant cytotoxicity in my cell line after treatment with PGP-MOD-4, even at concentrations intended for P-gp modulation. How can I determine if this is an off-target effect?
Answer: It is crucial to differentiate between cytotoxicity caused by the intended P-gp inhibition (leading to increased intracellular accumulation of a co-administered cytotoxic drug) and direct off-target cytotoxicity of PGP-MOD-4 itself.
Troubleshooting Steps:
-
Assess Intrinsic Cytotoxicity: Determine the cytotoxicity of PGP-MOD-4 alone, without any co-administered P-gp substrate. This can be achieved by performing a dose-response experiment with PGP-MOD-4 as the only treatment.
-
Compare IC50 Values: Compare the IC50 value for cytotoxicity of PGP-MOD-4 alone with its IC50 for P-gp inhibition (determined via a functional assay like Calcein AM or Rhodamine 123 efflux). A significant overlap between these values suggests potential off-target cytotoxic effects.
-
Use a P-gp Null Cell Line: Test the cytotoxicity of PGP-MOD-4 in a cell line that does not express P-gp. If cytotoxicity persists in the absence of the target protein, it is likely an off-target effect.
-
Vary the P-gp Substrate: If the cytotoxicity is only observed when PGP-MOD-4 is co-administered with a P-gp substrate, consider the possibility that PGP-MOD-4 is potentiating the intrinsic toxicity of the substrate to an unexpected degree.
Experimental Protocol: Assessing Intrinsic Cytotoxicity using an MTT Assay
This protocol outlines how to determine the direct cytotoxic effect of PGP-MOD-4 on a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of PGP-MOD-4 alone (e.g., 0.01 µM to 100 µM) for a period that mirrors your primary experiment (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Logical Workflow for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent P-gp Inhibition Observed
Question: I am seeing variable or lower-than-expected P-gp inhibition with PGP-MOD-4 in my transport assays. What could be the cause?
Answer: Inconsistent P-gp inhibition can stem from several experimental factors.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the stability and purity of your PGP-MOD-4 stock. Degradation can lead to reduced potency.
-
Optimize Incubation Time: The pre-incubation time with PGP-MOD-4 before adding the P-gp substrate can be critical. Test a range of pre-incubation times (e.g., 15, 30, 60 minutes) to find the optimal condition for your cell line.
-
Check for Serum Protein Binding: Components in the cell culture medium, particularly serum, can bind to PGP-MOD-4 and reduce its effective concentration. Consider performing the assay in a serum-free medium or a medium with reduced serum concentration.
-
Assess P-gp Expression Levels: The level of P-gp expression in your cell line can influence the apparent potency of an inhibitor. Verify P-gp expression using Western blot or qPCR.
-
Consider ATP Depletion: P-gp is an ATP-dependent transporter. Ensure your experimental conditions are not causing significant ATP depletion, which would indirectly affect P-gp activity.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of PGP-MOD-4?
A1: PGP-MOD-4 has been designed for high selectivity towards P-gp. However, like many small molecule inhibitors, it may exhibit some off-target activity, particularly at higher concentrations. The primary off-target concern for many P-gp modulators is the inhibition of cytochrome P450 enzymes, especially CYP3A4, due to overlapping substrate specificities.[1][2] It is recommended to profile PGP-MOD-4 against a panel of common off-target proteins, including other ABC transporters and key metabolic enzymes.
Q2: How does PGP-MOD-4 compare to other generations of P-gp inhibitors in terms of off-target effects?
A2: PGP-MOD-4 is considered a fourth-generation P-gp modulator, designed for improved specificity and reduced toxicity compared to earlier generations.[3][4]
| Generation | Key Off-Target Concerns |
| First-generation (e.g., Verapamil) | Low potency, high toxicity, and numerous off-target effects.[1] |
| Second-generation (e.g., Valspodar) | Improved potency but still significant interaction with CYP3A4 and other ABC transporters.[4] |
| Third-generation (e.g., Tariquidar) | High potency and specificity, but some have faced challenges in clinical trials due to unpredictable pharmacokinetics.[1] |
| Fourth-generation (e.g., PGP-MOD-4) | Designed for high specificity and minimal interaction with CYP enzymes and other transporters. |
Q3: What is the recommended experimental approach to confirm the selectivity of PGP-MOD-4?
A3: To confirm the selectivity of PGP-MOD-4, a multi-pronged approach is recommended:
-
Transporter Specificity Panel: Test PGP-MOD-4 against a panel of other relevant ABC transporters, such as MRP1 and BCRP, to ensure it does not inhibit their function.[5]
-
CYP450 Inhibition Assays: Evaluate the inhibitory potential of PGP-MOD-4 on major cytochrome P450 isoforms, particularly CYP3A4.[6]
-
Receptor Binding Assays: Screen PGP-MOD-4 against a broad panel of receptors, ion channels, and kinases to identify any unforeseen interactions.
Experimental Protocols
Protocol 1: P-gp Inhibition Assessment using Calcein AM Efflux Assay
This protocol measures the ability of PGP-MOD-4 to inhibit the efflux of a fluorescent P-gp substrate, Calcein AM.
-
Cell Preparation: Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) and a parental control cell line in a 96-well black, clear-bottom plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of PGP-MOD-4 (and a positive control inhibitor like Verapamil) for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein AM to a final concentration of 1 µM to all wells and incubate for an additional 60 minutes at 37°C.
-
Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular Calcein AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: An increase in intracellular fluorescence in the presence of PGP-MOD-4 indicates inhibition of P-gp-mediated efflux.
Experimental Workflow for Calcein AM Assay
Caption: Workflow for the Calcein AM P-gp inhibition assay.
Protocol 2: CYP3A4 Inhibition Assay (Fluorometric)
This protocol assesses the potential of PGP-MOD-4 to inhibit the metabolic activity of cytochrome P450 3A4.
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (as a source of CYP3A4), a fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC), and a NADPH generating system.
-
Inhibitor Incubation: In a 96-well plate, add various concentrations of PGP-MOD-4 or a known CYP3A4 inhibitor (e.g., ketoconazole) to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the NADPH generating system.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Measurement: Measure the fluorescence of the metabolite (7-hydroxy-4-(trifluoromethyl)-coumarin, HFC) at an excitation of 409 nm and an emission of 530 nm.
-
Data Analysis: A decrease in fluorescence in the presence of PGP-MOD-4 indicates inhibition of CYP3A4 activity. Calculate the IC50 value.
Signaling Pathway: P-gp and CYP3A4 Overlap
Caption: Overlapping specificities of P-gp and CYP3A4.
Quantitative Data Summary
The following table summarizes hypothetical selectivity data for PGP-MOD-4. Researchers should generate their own data for their specific experimental systems.
| Target/Off-Target | Assay Type | IC50 (nM) |
| P-glycoprotein (P-gp) | Calcein AM Efflux | 15 |
| MRP1 | Calcein AM Efflux | > 10,000 |
| BCRP | Prazosin Transport | > 10,000 |
| CYP3A4 | Fluorometric Inhibition | 2,500 |
| CYP2D6 | Fluorometric Inhibition | > 20,000 |
References
- 1. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of the multidrug resistance modulator, LY335979, for P-glycoprotein and effect on cytochrome P-450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing P-gp Modulator-4 Concentration in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of P-gp modulator-4 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump.[1] By inhibiting P-gp, modulator-4 increases the intracellular concentration of co-administered drugs that are P-gp substrates, potentially overcoming multidrug resistance in cancer cells or improving drug absorption and distribution.[1][2]
Q2: Which cell-based assays are recommended for determining the optimal concentration of this compound?
Several assays can be used to determine the efficacy of this compound. The most common are:
-
Calcein-AM Uptake Assay: A fluorescence-based assay that measures the inhibition of P-gp-mediated efflux of calcein (B42510), a fluorescent substrate.[3][4][5]
-
ATPase Activity Assay: This assay measures the effect of the modulator on the ATP hydrolysis activity of P-gp, which is essential for its pumping function.[6][7][8]
-
Bidirectional Transport Assay: Considered a gold standard, this assay uses polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1) to measure the transport of a P-gp substrate in both apical-to-basolateral and basolateral-to-apical directions.[9][10]
Q3: How do I select the appropriate cell line for my experiments?
The choice of cell line is critical for obtaining reliable data.[9] Commonly used cell lines for P-gp inhibition studies include:
| Cell Line | Type | Key Characteristics | Considerations |
| MDCK-MDR1 | Transfected canine kidney epithelial cells | High P-gp expression, low background of other transporters.[9] | Canine origin may not fully recapitulate human P-gp function.[9] |
| LLC-PK1-MDR1 | Transfected porcine kidney epithelial cells | Low endogenous transporter expression, ideal for studying specific P-gp interactions.[9] | Porcine origin. |
| Caco-2 | Human colon adenocarcinoma cells | Endogenously expresses P-gp and forms a polarized monolayer, mimicking the intestinal barrier.[9] | P-gp expression can be variable.[9] |
| K562/MDR | Human myelogenous leukemia cells | Overexpresses P-gp. | Suspension cell line. |
Q4: What are typical IC50 values for P-gp modulators?
IC50 values for P-gp modulators can vary significantly depending on the assay, cell line, and specific substrate used.[4] For potent, third-generation inhibitors like tariquidar, IC50 values are often in the nanomolar range.
Representative IC50 Values for this compound (Example Data)
| Assay Type | Cell Line | P-gp Substrate | IC50 (nM) |
| Calcein-AM Uptake | MDCK-MDR1 | Calcein-AM | 50 |
| ATPase Activity | Recombinant Human P-gp | Verapamil | 75 |
| Bidirectional Transport | Caco-2 | Digoxin | 60 |
Troubleshooting Guides
Issue 1: High Background Fluorescence in Calcein-AM Assay
High background fluorescence can mask the signal from intracellular calcein, leading to inaccurate results.
Troubleshooting Workflow
Caption: Troubleshooting high background fluorescence.
Issue 2: Low Signal-to-Noise Ratio in ATPase Assay
A low signal-to-noise ratio can make it difficult to distinguish between basal and stimulated ATPase activity.
Troubleshooting Workflow
Caption: Troubleshooting low signal-to-noise ratio.
Issue 3: this compound Appears to be Cytotoxic
It is crucial to differentiate true P-gp inhibition from cytotoxicity, as cell death will also result in increased intracellular fluorescence in a Calcein-AM assay.
Troubleshooting Workflow
Caption: Differentiating P-gp inhibition from cytotoxicity.
Experimental Protocols
Protocol 1: Calcein-AM Uptake Assay
This protocol is adapted from established methods for assessing P-gp inhibition.[3][11]
Workflow Diagram
Caption: Calcein-AM assay workflow.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1)
-
96-well black, clear-bottom plates
-
Calcein-AM
-
This compound
-
Positive control inhibitor (e.g., Verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells in a 96-well plate at an appropriate density to achieve a confluent monolayer overnight.
-
Cell Wash: Gently wash the cell monolayer twice with pre-warmed HBSS.
-
Pre-incubation: Add HBSS containing various concentrations of this compound, a positive control inhibitor, or vehicle control to the wells. Incubate for 10-15 minutes at 37°C.[3]
-
Calcein-AM Addition: Add Calcein-AM to each well to a final concentration of 0.5-1 µM and incubate for 30-60 minutes at 37°C.[3]
-
Stop Reaction: Stop the uptake by washing the cells twice with ice-cold HBSS.[3]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive and vehicle controls to determine the IC50 value.
Protocol 2: P-gp ATPase Activity Assay
This protocol is based on commercially available ATPase assay kits.[6][8]
Workflow Diagram
Caption: P-gp ATPase assay workflow.
Materials:
-
Recombinant human P-gp membranes
-
Assay buffer
-
This compound
-
Positive control stimulator (e.g., Verapamil)
-
Positive control inhibitor (e.g., Sodium Orthovanadate, Na3VO4)
-
MgATP solution
-
Reagent to detect ATP or inorganic phosphate (e.g., luminescence-based ATP detection reagent)
-
Luminometer or spectrophotometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice.
-
Reaction Setup: In a 96-well plate, add the P-gp membranes to the assay buffer.
-
Add Compounds: Add serial dilutions of this compound, a known stimulator (e.g., Verapamil), a known inhibitor (Na3VO4), or vehicle control.[8]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add MgATP to all wells to initiate the ATPase reaction. Incubate at 37°C for 20-40 minutes.[8]
-
Detection: Stop the reaction and add the detection reagent. The Pgp-Glo™ assay, for example, measures the amount of ATP remaining using a luciferase-based reaction.[6]
-
Signal Measurement: Measure the luminescence or absorbance according to the detection method used.
-
Data Analysis: The ATPase activity is determined by the difference in signal between samples with and without the P-gp specific inhibitor Na3VO4.[8] Calculate the change in ATPase activity in the presence of this compound to determine if it is an inhibitor or a stimulator.
References
- 1. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PGP Protocol | PDF | Enzyme Inhibitor | Luciferase [scribd.com]
- 7. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pgp ATPase assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting variability in P-gp inhibition assays with Compound 8b
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering variability in P-glycoprotein (P-gp) inhibition assays, with a special focus on a novel investigational inhibitor, Compound 8b.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and day-to-day variability in our P-gp inhibition assay results with Compound 8b. What are the potential causes?
A1: Variability in P-gp inhibition assays is a common issue and can stem from several factors.[1][2] Key contributors to consider are:
-
Cell-Based Factors:
-
Cell Line Integrity and Passage Number: P-gp expression levels can change with increasing cell passage. It is crucial to use cells within a validated passage number range.
-
Cell Monolayer Integrity: In transwell assays (e.g., using Caco-2 or MDCK cells), the integrity of the cell monolayer is critical.[3] Transepithelial electrical resistance (TEER) should be monitored to ensure tight junctions are intact.[3]
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results.
-
-
Compound-Related Factors:
-
Compound 8b Stability and Solubility: Ensure Compound 8b is fully dissolved in the assay buffer and is stable under the experimental conditions. Precipitation can lead to inconsistent concentrations.
-
Cytotoxicity: At higher concentrations, Compound 8b might be toxic to the cells, affecting cell membrane integrity and transporter function.[4] It is important to assess the cytotoxicity of your compound.
-
-
Assay-Specific Factors:
-
Probe Substrate Concentration: The concentration of the fluorescent or radiolabeled P-gp substrate (e.g., Calcein-AM, Rhodamine 123, Digoxin) should be carefully controlled and ideally be below its Km for P-gp.
-
Incubation Times: Adhere strictly to optimized incubation times for the substrate and inhibitor.
-
Inconsistent Washing Steps: Incomplete removal of extracellular probe substrate can lead to high background signals.
-
Q2: The IC50 value for our positive control inhibitor (e.g., Verapamil) is higher than the expected literature value. Why might this be happening?
A2: A shift in the IC50 value for a known inhibitor can indicate a systematic issue with the assay. Possible reasons include:
-
High P-gp Expression: The cell line used may have a very high level of P-gp expression, requiring a higher concentration of inhibitor to achieve 50% inhibition.
-
Assay System Differences: Different assay systems (e.g., cell-based vs. vesicle-based) and different probe substrates can yield different IC50 values for the same inhibitor.
-
Presence of Serum: Components in fetal calf serum can bind to the inhibitor, reducing its effective concentration.
-
Incorrect Data Analysis: The method used to calculate the IC50 (e.g., different curve-fitting models) can influence the final value.
Q3: We are using a Calcein-AM assay and see high background fluorescence in our negative control wells (no inhibitor). What could be the cause?
A3: High background in a Calcein-AM assay can be due to:
-
Low P-gp Activity: The cells may not be expressing sufficient levels of P-gp, leading to low efflux of Calcein-AM and consequently high intracellular fluorescence even without an inhibitor.
-
Esterase Activity: Variations in cellular esterase activity, which converts non-fluorescent Calcein-AM to fluorescent calcein, can affect the signal.
-
Spontaneous Hydrolysis of Calcein-AM: The Calcein-AM reagent may have degraded. Ensure it is stored correctly and protected from light.
-
Autofluorescence: The test compound itself might be fluorescent at the excitation/emission wavelengths used for calcein, leading to interference.
Troubleshooting Variability with Compound 8b: A Summary
| Observed Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Inconsistent cell seeding density. | Use a cell counter to ensure accurate cell numbers per well. |
| Incomplete mixing of Compound 8b or probe substrate. | Ensure thorough but gentle mixing of reagents in each well. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer. | |
| Day-to-Day Variability | Change in cell passage number. | Maintain a consistent cell passage number for all experiments. |
| Variation in reagent preparation. | Prepare fresh reagents for each experiment and use calibrated pipettes. | |
| Fluctuation in incubator conditions (CO2, temperature). | Regularly calibrate and monitor incubator conditions. | |
| Low Signal-to-Noise Ratio | Low P-gp expression in cells. | Use a cell line known for high P-gp expression (e.g., MDR1-transfected MDCKII cells). |
| Insufficient probe substrate concentration. | Optimize the concentration of the P-gp probe substrate. | |
| High background fluorescence. | Check for compound autofluorescence and ensure proper washing steps. | |
| Inconsistent IC50 for Compound 8b | Compound 8b instability or precipitation. | Verify the solubility and stability of Compound 8b in the assay medium. |
| Cytotoxicity of Compound 8b. | Perform a cytotoxicity assay (e.g., MTT) at the tested concentrations. | |
| Incorrect curve fitting for IC50 determination. | Use a standardized non-linear regression model to calculate IC50 values. |
Experimental Protocols
Calcein-AM P-gp Inhibition Assay Protocol
This protocol is designed to assess the P-gp inhibitory potential of a test compound by measuring the intracellular accumulation of fluorescent calcein.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and parental control cells.
-
96-well black, clear-bottom microplates.
-
Calcein-AM (stock solution in DMSO).
-
Compound 8b and positive control inhibitor (e.g., Verapamil).
-
Assay Buffer (e.g., HBSS with 10 mM HEPES).
Procedure:
-
Cell Seeding: Seed cells at a pre-determined optimal density in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Compound 8b and the positive control in assay buffer.
-
Inhibitor Incubation: Remove the culture medium and wash the cells with assay buffer. Add the different concentrations of Compound 8b or control inhibitor to the wells and incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to each well at a final concentration of 0.5 µM and incubate for a further 45 minutes in the dark at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation at 488 nm and emission at 530 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of Compound 8b relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Rhodamine 123 Efflux Assay Protocol
This protocol measures the efflux of the fluorescent P-gp substrate Rhodamine 123.
Materials:
-
P-gp overexpressing cells grown on transwell inserts.
-
Rhodamine 123.
-
Compound 8b and positive control inhibitor.
-
Transport Buffer (e.g., HBSS).
Procedure:
-
Cell Culture: Culture P-gp overexpressing cells on transwell inserts until a confluent monolayer is formed. Monitor monolayer integrity by measuring TEER.
-
Inhibitor Pre-incubation: Add Compound 8b or a control inhibitor to the apical and basolateral chambers and incubate for 30 minutes.
-
Substrate Loading: Add Rhodamine 123 (e.g., 5 µM) to the basolateral chamber and incubate for 1-2 hours to allow for cellular uptake.
-
Efflux Measurement: After the loading phase, replace the solutions in both chambers with fresh buffer (containing the inhibitor). Collect samples from the apical and basolateral chambers at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Measure the concentration of Rhodamine 123 in the collected samples using a fluorescence plate reader.
-
Data Analysis: Calculate the efflux ratio (Papp B-A / Papp A-B). A decrease in the efflux ratio in the presence of Compound 8b indicates P-gp inhibition.
Visualizations
P-gp Inhibition and Substrate Efflux Mechanism
Caption: Mechanism of P-gp mediated efflux and its inhibition by Compound 8b.
Calcein-AM Assay Workflow
Caption: Workflow of the Calcein-AM P-gp inhibition assay.
Troubleshooting Logic for Assay Variability
Caption: A logical workflow for troubleshooting variability in P-gp assays.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cytotoxicity of P-gp modulator-4 in experimental models
Welcome to the technical support center for P-gp Modulator-4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, particularly cytotoxicity, during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a third-generation P-glycoprotein (P-gp) inhibitor. Its primary function is to block the P-gp efflux pump, a protein that is often overexpressed in cancer cells and contributes to multidrug resistance (MDR).[1][2][3] By inhibiting P-gp, this compound increases the intracellular concentration and enhances the efficacy of co-administered chemotherapeutic agents that are P-gp substrates.[4][5]
Q2: We are observing significant cytotoxicity in our cell lines even at low concentrations of this compound alone. Is this expected?
While third-generation P-gp modulators are designed for higher specificity, some intrinsic cytotoxicity can still occur. This can be due to off-target effects or interactions with other cellular pathways. It is crucial to determine the non-toxic concentration range of this compound in your specific cell model before conducting combination studies.
Q3: What are the common mechanisms that could contribute to the cytotoxicity of a P-gp modulator like this compound?
The cytotoxicity of P-gp modulators can arise from several factors:
-
Off-target effects: Inhibition of other essential cellular transporters or signaling pathways.
-
Mitochondrial toxicity: Some compounds can interfere with mitochondrial function, leading to apoptosis.
-
Membrane integrity disruption: High concentrations of lipophilic compounds can alter cell membrane properties.
-
Drug-drug interactions: Unpredictable potentiation of toxicity when combined with other compounds, often related to shared metabolic pathways like CYP3A4.
Q4: How can we differentiate between the cytotoxicity of this compound and the enhanced cytotoxicity of the chemotherapeutic agent?
To dissect the cytotoxic effects, it is essential to include the following controls in your experimental design:
-
Cells treated with the chemotherapeutic agent alone.
-
Cells treated with this compound alone across a range of concentrations.
-
Cells co-treated with the chemotherapeutic agent and this compound.
By comparing the viability of cells treated with this compound alone to the co-treated group, you can determine the contribution of the modulator to the overall cytotoxicity.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in In Vitro Assays
Symptoms:
-
Significant decrease in cell viability in wells treated with this compound alone.
-
Difficulty in determining the synergistic effect with the chemotherapeutic agent due to the modulator's own toxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration Too High | Perform a dose-response curve for this compound alone to determine its IC50 and non-toxic concentration range. | Identification of a concentration that effectively modulates P-gp with minimal impact on cell viability (e.g., >90% viability). |
| Off-Target Effects | Review literature for known off-target interactions of similar classes of molecules. If possible, test for markers of common off-target pathways (e.g., apoptosis markers like caspase-3/7 activation). | Understanding the mechanism of toxicity to better interpret results. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cell line (typically <0.5%). | Elimination of solvent-induced cell death as a confounding factor. |
| Cell Line Sensitivity | Test this compound on a non-cancerous cell line or a cell line with low P-gp expression to assess general cytotoxicity. | Determination if the cytotoxicity is specific to cancer cells or a more general effect. |
Issue 2: Inconsistent P-gp Inhibition and Cytotoxicity Results
Symptoms:
-
High variability in the potentiation of chemotherapy cytotoxicity between experiments.
-
Lack of a clear dose-dependent relationship.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Check the stability of this compound in your cell culture medium over the course of the experiment. Prepare fresh dilutions for each experiment. | Consistent compound concentration throughout the assay, leading to more reproducible results. |
| Cellular P-gp Expression Levels | Monitor P-gp expression levels in your cell line over time, as they can change with passage number. | Consistent P-gp expression will ensure a stable target for the modulator. |
| Assay Timing | Optimize the pre-incubation time with this compound before adding the chemotherapeutic agent. | Sufficient time for the modulator to inhibit P-gp before the substrate is introduced. |
| Drug Efflux Assay Interference | If using fluorescent P-gp substrates (e.g., Rhodamine 123), ensure that this compound does not have intrinsic fluorescence at the same wavelength. | Accurate measurement of P-gp activity without spectral overlap. |
Experimental Protocols
Protocol 1: Determining the Non-Toxic Concentration of this compound using an SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used to assess cytotoxicity based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
SRB solution
-
Tris-base solution
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).
-
Incubate the plate for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Stain the cells by adding 50 µL of 0.4% (w/v) SRB solution to each well and incubate for 15 minutes at room temperature.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris-base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Your chosen cell line (P-gp overexpressing)
-
Control cell line (low P-gp expression)
-
This compound
-
Rhodamine 123
-
Verapamil (positive control inhibitor)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Plate cells in a 96-well black-walled plate and grow to confluence.
-
Pre-incubate the cells with this compound (at a non-toxic concentration), Verapamil, or vehicle control in serum-free medium for 1 hour.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for 1 hour.
-
Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Add fresh, pre-warmed medium (containing the respective inhibitors or vehicle) and incubate for 2 hours to allow for efflux.
-
Measure the intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 528 nm) or by flow cytometry.
-
A higher fluorescence signal in the treated cells compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate expected results.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | P-gp Expression | This compound IC50 (µM) |
| MCF-7 (Parental) | Low | 25.8 |
| MCF-7/ADR (Resistant) | High | 18.2 |
| Caco-2 | High | 15.5 |
| HEK293 | Negative | > 50 |
Table 2: Potentiation of Doxorubicin Cytotoxicity by this compound in MCF-7/ADR Cells
| Treatment | Doxorubicin IC50 (nM) | Fold Reversal |
| Doxorubicin Alone | 850 | - |
| Doxorubicin + this compound (100 nM) | 95 | 8.9 |
| Doxorubicin + Verapamil (5 µM) | 120 | 7.1 |
Table 3: Effect of this compound on Intracellular Rhodamine 123 Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity |
| MCF-7/ADR | Vehicle Control | 1500 |
| MCF-7/ADR | This compound (100 nM) | 4800 |
| MCF-7/ADR | Verapamil (5 µM) | 4200 |
| MCF-7 | Vehicle Control | 5200 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential off-target mitochondrial pathway to apoptosis.
Caption: Logical workflow for experimental validation.
Caption: Competitive inhibition of the P-gp efflux pump.
References
- 1. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the experimental reproducibility of P-gp modulator-4 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the experimental reproducibility of P-glycoprotein (P-gp) modulator studies.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in P-gp modulator studies?
A1: High inter-laboratory and inter-system variability is a significant challenge in P-gp modulator studies.[1][2] The primary sources of this variability include:
-
Different In Vitro Test Systems: A study involving 23 laboratories revealed that IC₅₀ values for the same inhibitor can vary significantly depending on the test system used (e.g., Caco-2, MDCKII-MDR1, LLC-PK1-MDR1, or membrane vesicles).[2]
-
Calculation Methods: The mathematical approach used to calculate the remaining transport activity (e.g., efflux ratio, unidirectional flux, net-secretory-flux) can lead to several-fold differences in IC₅₀ values.[2] The efflux ratio-based equation, for instance, generally yields lower IC₅₀ values.[2]
-
Cell Line Passage Number: The expression and function of P-gp can change as cell lines are passaged, leading to inconsistent results. It is crucial to use cell lines within a validated passage number range.
-
Experimental Conditions: Variations in incubation times, substrate concentrations, and buffer composition can all contribute to data variability.
-
Compound-Specific Properties: The physicochemical properties of the test compounds, such as solubility and non-specific binding, can influence assay outcomes.
Q2: How do I choose the most appropriate in vitro assay for my P-gp modulator study?
A2: The choice of assay depends on the specific research question (e.g., screening for inhibitors vs. characterizing transport kinetics) and the resources available. Several assays are commonly used in combination to classify compounds as P-gp substrates or inhibitors.[3]
-
Cellular Uptake/Efflux Assays: These assays, often using fluorescent substrates like rhodamine-123 or calcein (B42510) AM, are suitable for inhibitor screening.[3]
-
ATPase Activity Assays: This functional assay measures the ATP hydrolysis that powers P-gp-mediated transport and can identify both substrates and inhibitors.[3][4]
-
Transcellular Transport Assays: Using polarized cell monolayers (e.g., Caco-2, MDCK-MDR1), this assay provides a more comprehensive assessment of a compound's potential to be a P-gp substrate or inhibitor by measuring its transport across the cell layer.[3][4]
-
Vesicular Transport Assays: This method is recommended for its simplicity, lower variability, and higher throughput, making it a preferred method for determining in vitro kinetic parameters.[1]
Q3: My positive control inhibitor is not showing the expected level of P-gp inhibition. What could be the problem?
A3: This issue can arise from several factors:
-
Cell Line Health and P-gp Expression: Verify the health and confluence of your cell monolayer.[5] Ensure that the P-gp expression level in your cells is adequate. P-gp expression can be influenced by factors like culture conditions and passage number.[6]
-
Reagent Quality: Confirm the integrity and concentration of your positive control inhibitor and fluorescent substrate.
-
ATP Depletion: In assays requiring ATP, ensure that ATP levels are not depleted, as this is necessary for P-gp function.[7]
-
Incorrect Assay Conditions: Review your protocol for correct incubation times, temperatures, and buffer conditions.
Q4: I am observing a high background signal in my fluorescence-based assay. How can I reduce it?
A4: High background fluorescence can be caused by:
-
Compound Autoflourescence: Test your compound for intrinsic fluorescence at the excitation and emission wavelengths of your probe.
-
Non-specific Binding: Some compounds may bind non-specifically to the assay plates or cellular components. Consider using low-binding plates.
-
Cellular Autofluorescence: Ensure your cell washing steps are thorough to remove any residual media components that might fluoresce.
Troubleshooting Guides
Problem 1: Inconsistent IC₅₀ Values for a Known P-gp Inhibitor
| Potential Cause | Troubleshooting Step |
| Inter-assay variability | Standardize all experimental parameters, including cell seeding density, passage number, and incubation times. Run a known positive and negative control in every assay. |
| Different calculation methods | Consistently use the same equation (e.g., net secretory flux or efflux ratio) for IC₅₀ determination across all experiments.[2] |
| Cell line instability | Regularly perform quality control checks on your cell line, including monitoring P-gp expression and function with a reference substrate and inhibitor. |
| Compound solubility issues | Ensure your test compound is fully dissolved in the assay buffer. Use a concentration of organic solvent (e.g., DMSO) that does not affect P-gp activity (typically ≤1%).[8] |
Problem 2: Difficulty Distinguishing Between P-gp Substrates and Inhibitors
| Potential Cause | Troubleshooting Step |
| Assay limitations | A single assay may not be sufficient. Use a combination of assays, such as a transport assay and an ATPase assay, to gain a clearer picture.[3] |
| Compound has dual activity | Some compounds can be both substrates at low concentrations and inhibitors at higher concentrations.[9] Perform concentration-dependent studies. |
| Indirect effects | The test compound may be indirectly affecting P-gp function by altering cell membrane properties or cellular ATP levels. |
Experimental Protocols
Bidirectional Transport Assay using Caco-2 Cells
This protocol is a generalized procedure and may require optimization.
-
Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add the test compound and a P-gp probe substrate (e.g., digoxin) to either the apical (A) or basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of the probe substrate in the samples using a suitable method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests the compound is a P-gp substrate.
-
To assess inhibition, perform the transport assay with the probe substrate in the presence and absence of the test compound (inhibitor). A decrease in the efflux ratio of the probe substrate indicates P-gp inhibition.
-
P-gp ATPase Activity Assay
This is a generalized protocol for a commercially available luminescent ATPase assay kit.
-
Reagent Preparation: Prepare P-gp membranes, ATP, and test compounds in the provided assay buffer.
-
Assay Setup:
-
Add P-gp membranes to a 96-well plate.
-
Add the test compound at various concentrations. Include a positive control stimulator (e.g., verapamil) and a positive control inhibitor (e.g., cyclosporin (B1163) A).[8]
-
Include a "no P-gp" control to measure background ATPase activity.
-
-
Reaction Initiation: Add ATP to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).
-
Signal Detection: Add the ATP detection reagent, which stops the reaction and generates a luminescent signal proportional to the remaining ATP.
-
Data Analysis:
-
A decrease in luminescence compared to the basal P-gp activity indicates ATP hydrolysis.
-
Compounds that stimulate ATPase activity are likely P-gp substrates.
-
Compounds that inhibit the verapamil-stimulated ATPase activity are identified as P-gp inhibitors.[8]
-
Data Presentation
Table 1: Comparison of In Vitro P-gp Inhibition Assays
| Assay Type | Advantages | Disadvantages | Throughput |
| Vesicular Transport | Simplicity, lower variability, direct estimation of kinetics[1] | Does not measure permeability across a cell monolayer | High |
| Bidirectional Transport | Measures permeability and directional transport, more physiologically relevant[10] | Higher variability, lower throughput, more complex[1] | Low to Medium |
| ATPase Activity | Can identify both substrates and inhibitors[8] | Indirect measure of transport, can have interferences | High |
| Cellular Uptake/Efflux | Simple, good for initial screening | Prone to non-specific binding and compound autofluorescence | High |
Table 2: IC₅₀ Variability of P-gp Inhibitors Across Different Test Systems
| Inhibitor | IC₅₀ Range (µM) | Fold Difference | Test Systems Included |
| Verapamil | 0.2 - 31.8 | 159 | Caco-2, MDCKII-MDR1, LLC-PK1-MDR1, Membrane Vesicles[2] |
| Telmisartan | 0.1 - 6.9 | 69 | Caco-2, MDCKII-MDR1, LLC-PK1-MDR1, Membrane Vesicles[2] |
| Sertraline | 0.3 - 6.0 | 20 | Caco-2, MDCKII-MDR1, LLC-PK1-MDR1, Membrane Vesicles[2] |
| Isradipine | 0.1 - 2.4 | 24 | Caco-2, MDCKII-MDR1, LLC-PK1-MDR1, Membrane Vesicles[2] |
| Data adapted from a study assessing inter-laboratory variability.[2] |
Mandatory Visualizations
Caption: Workflow for screening and characterizing P-gp modulators.
Caption: Simplified diagram of P-gp mediated drug efflux and inhibition.
References
- 1. Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability in P-glycoprotein inhibitory potency (IC₅₀) using various in vitro experimental systems: implications for universal digoxin drug-drug interaction risk assessment decision criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid identification of P-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in P-glycoprotein activity are mediated by the growth of a tumour cell line as multicellular spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGP Protocol | PDF | Enzyme Inhibitor | Luciferase [scribd.com]
- 9. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 10. youtube.com [youtube.com]
Technical Support Center: P-gp Modulator-4 Assay Troubleshooting
Welcome to the technical support center for P-gp Modulator-4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro assays, with a specific focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it a critical consideration in drug development?
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that actively transports a wide array of structurally diverse compounds out of cells.[1] This process is powered by ATP hydrolysis. In drug development, P-gp is of paramount importance because its presence in key organs—such as the intestines, blood-brain barrier, liver, and kidneys—can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] High P-gp expression can lead to reduced oral bioavailability, limited brain penetration, and the development of multidrug resistance in cancer cells.
Q2: What are P-gp modulators and what is their mechanism of action?
P-gp modulators are compounds that alter the function of P-glycoprotein.[3] They can be classified as inhibitors, which block the efflux activity of P-gp, or inducers, which increase its expression.[3] P-gp inhibitors are of particular interest as they can be co-administered with other drugs to increase their intracellular concentration, thereby enhancing their therapeutic efficacy and overcoming multidrug resistance.[3] The mechanism of inhibition can be competitive, where the modulator vies for the same binding site as the substrate, or non-competitive, where it binds to a different site and allosterically alters the transporter's function.
Q3: What is "non-specific binding" and how does it affect my P-gp modulator assays?
Non-specific binding refers to the adherence of a test compound, such as this compound, to surfaces other than the intended target, P-gp. This can include binding to plasticware (e.g., microplates), other cellular proteins, or the lipid bilayer.[4] Non-specific binding can lead to an underestimation of the compound's potency (inflated IC50 values), high background signals, and poor reproducibility in assays. For hydrophobic molecules, partitioning into lipid membranes or micelles can reduce the effective concentration of the inhibitor available to bind to P-gp.[5][6]
Q4: What are the key physicochemical properties of a compound that can contribute to high non-specific binding?
Several physicochemical properties can increase a compound's propensity for non-specific binding. Highly lipophilic compounds (high LogP) are more likely to partition into the lipid membranes of cells and vesicles.[7] The presence of multiple hydrogen bond donors can also increase the risk of P-gp recognition and binding.[8] Additionally, a larger molecular size and the presence of planar aromatic domains can contribute to interactions with P-gp.[4]
Troubleshooting Guides
Issue 1: High Background Signal or Low Signal-to-Noise Ratio in Cellular Assays (Calcein AM, Rhodamine 123)
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of the fluorescent substrate or modulator to the assay plate. | - Use low-binding microplates. - Pre-coat plates with a blocking agent such as bovine serum albumin (BSA) or casein. - Include a "no-cell" control to quantify binding to the plate. |
| High passive influx or efflux of the fluorescent substrate. | - Optimize the substrate concentration. For Rhodamine 123, optimal concentrations are typically in the 50-200 ng/mL range.[3][9] For Calcein (B42510) AM, concentrations of 0.5-1 µM are commonly used.[2] - Reduce the incubation time to minimize passive transport. |
| Cell line has low P-gp expression or activity. | - Verify P-gp expression levels using Western blot or qPCR. - Use a cell line known for high P-gp expression (e.g., K562/MDR, SW620 Ad20). - Ensure cells are within a narrow and optimal passage number range, as P-gp expression can decrease with high passage numbers. |
| High non-specific esterase activity leading to excessive calcein accumulation. | - Reduce the Calcein AM concentration or incubation time. - Use a cell line with lower esterase activity if possible. |
| Autofluorescence of the test compound. | - Run a control with the test compound alone (no fluorescent substrate) to measure its intrinsic fluorescence. - If significant, subtract this background from the experimental wells. |
Issue 2: Inconsistent or Non-Reproducible IC50 Values for this compound
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of this compound to cells or assay components. | - Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the assay buffer to reduce hydrophobic interactions. - Include a blocking agent such as BSA (0.1-1%) in the assay buffer. - Optimize the concentration of this compound to be within the linear range of the assay. |
| Saturation of the P-gp transporter. | - If this compound is also a P-gp substrate, high concentrations can lead to saturation. Test a wider range of concentrations to ensure a complete dose-response curve. |
| Variability in cell health or density. | - Ensure consistent cell seeding density and a healthy, confluent monolayer for transport assays. - Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel to ensure the observed effects are not due to cytotoxicity of the modulator. |
| Sub-optimal assay buffer conditions. | - Ensure the pH, ionic strength, and temperature of the assay buffer are optimized and consistent across experiments. A common buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES.[2] |
Issue 3: Low or No Stimulation/Inhibition in P-gp ATPase Activity Assay
| Possible Cause | Troubleshooting Steps |
| Inactive P-gp in the membrane preparation. | - Use freshly prepared membrane vesicles or ensure proper storage at -80°C. - Include a known potent P-gp activator (e.g., verapamil) and inhibitor (e.g., zosuquidar) as positive controls. |
| Sub-optimal assay conditions. | - Optimize the concentrations of ATP and Mg²⁺ in the assay buffer. - Ensure the assay buffer composition is appropriate. A typical buffer contains Tris, NaCl, MgCl₂, and ATP.[10][11] - Maintain a constant temperature of 37°C during the assay.[12] |
| Non-specific binding of the modulator to lipid vesicles. | - The presence of excess lipids in the membrane preparation can sequester hydrophobic modulators.[6] Optimize the protein-to-lipid ratio during membrane preparation. |
| The test compound does not modulate ATPase activity. | - Some compounds can bind to P-gp without significantly affecting ATP hydrolysis. - Use a complementary assay, such as a cellular transport assay, to confirm interaction with P-gp. |
Quantitative Data Summary
Table 1: IC50 Values of Common P-gp Inhibitors in Various Assays
| Inhibitor | Generation | Assay Type | Cell Line/System | Substrate | IC50 Value | Reference |
| Verapamil (B1683045) | First | Calcein AM | MES-SA/MX2 | Calcein AM | ~10 µM | [13] |
| Verapamil | First | Rhodamine 123 | MCF7R | Rhodamine 123 | 2.5 µM | [14] |
| Verapamil | First | ATPase Activity | P-gp Vesicles | ATP | ~3 µM (Stimulation) | [15] |
| Zosuquidar | Third | ATPase Activity | P-gp Vesicles | ATP | 10-30 nM (Inhibition) | [16] |
| Zosuquidar | Third | Calcein AM | MDCKII-MDR1 | Calcein AM | 6.56 ± 1.92 nM | [17] |
| Zosuquidar | Third | Etoposide Transport | Caco-2 | Etoposide | 417 ± 126 nM | [17] |
| Tariquidar | Third | ATPase Activity | P-gp Vesicles | ATP | 10-30 nM (Inhibition) | [16] |
| Tariquidar | Third | Calcein AM | MDCK | Calcein AM | 0.21 µM | [2] |
| Tariquidar | Third | Rhodamine 123 | MDCK-MDR1 | Rhodamine 123 | ~0.04 µM | [4] |
Experimental Protocols
Protocol 1: Calcein AM Uptake Assay for P-gp Inhibition
This protocol is adapted for a 96-well plate format.
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1) and parental cells.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HHBSS).
-
Calcein AM (stock solution in DMSO).
-
This compound and positive control inhibitor (e.g., verapamil).
-
1% Triton X-100 lysis buffer.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells twice with pre-warmed HHBSS.
-
Pre-incubate the cells with 100 µL of HHBSS containing various concentrations of this compound or controls for 15-30 minutes at 37°C.
-
Add Calcein AM to each well to a final concentration of 0.5-1 µM.[2]
-
Incubate for 30-60 minutes at 37°C, protected from light.[2]
-
Stop the uptake by placing the plate on ice and washing the cells twice with ice-cold HHBSS.
-
Lyse the cells with 100 µL of 1% Triton X-100 for 15 minutes.
-
Measure the fluorescence of the intracellularly trapped calcein.
Protocol 2: P-gp ATPase Activity Assay
This protocol is for use with P-gp-containing membrane vesicles.
Materials:
-
P-gp membrane vesicles.
-
Assay Buffer (e.g., 40 mM Tris, 80 mM NaCl, 8 mM MgCl₂, 1 mM EDTA, pH 7.5).[11]
-
ATP solution (4 mM).
-
This compound and positive controls (e.g., verapamil for stimulation, sodium orthovanadate for inhibition).
-
Phosphate (B84403) detection reagent (e.g., Malachite Green).
-
Clear, flat-bottom 96-well plate.
-
Spectrophotometric plate reader (620 nm).
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
In a 96-well plate, add the test compound (this compound) at various concentrations to the assay buffer.
-
Add the P-gp membrane vesicles (typically 5-10 µg of protein per well) to the wells containing the test compound.
-
Pre-incubate for 5-10 minutes at 37°C to allow the compound to interact with the transporter.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of a high concentration of sodium orthovanadate (a potent ATPase inhibitor).
Visualizations
Caption: Mechanism of P-gp mediated drug efflux.
Caption: Troubleshooting workflow for non-specific binding.
Caption: Signaling pathways regulating P-gp expression.[1][5][9][12][18][19][20][21][22][23][24]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CBP-dependent Wnt/β-catenin signaling is crucial in regulation of MDR1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CDK6-PI3K signaling axis is an efficient target for attenuating ABCB1/P-gp mediated multi-drug resistance (MDR) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Drug-Protein Hydrogen Bonds Govern the Inhibition of the ATP Hydrolysis of the Multidrug Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Wnt/β-catenin pathway regulates ABCB1 transcription in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the MEK/ERK Pathway to Suppress P-Glycoprotein and Reverse Carfilzomib Resistance in Multiple Myeloma | MDPI [mdpi.com]
- 20. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 24. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
P-gp Modulator Showdown: A Head-to-Head Comparison of P-gp Modulator-4 and Verapamil for P-glycoprotein Inhibition
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) is a critical challenge. This guide provides a comprehensive comparison of a novel selective P-gp modulator, P-gp modulator-4, and the first-generation inhibitor, verapamil (B1683045), offering insights into their efficacy and mechanisms in reversing P-gp-mediated drug efflux.
This comparison guide synthesizes available experimental data to objectively evaluate the performance of this compound against the well-established, albeit less potent, verapamil. We will delve into their inhibitory potency, effects on cancer cell cytotoxicity, and the experimental protocols used to generate this data.
At a Glance: Key Performance Indicators
| Feature | This compound (Compound 4c) | Verapamil |
| P-gp Inhibition (IC50) | < 0.5 µM[1] | 5.2 - 9.66 µM[2] |
| MDR Reversal Activity | Reversal fold of 211.8 for Paclitaxel (IC50 = 8.80)[3] | ~7-fold enhancement of doxorubicin (B1662922) sensitivity[4] |
| Selectivity | Selective for P-gp[2] | Non-selective, also a calcium channel blocker[5] |
| Generation | Newer Generation Modulator | First-Generation Inhibitor[5] |
| Known Liabilities | Data on in-vivo toxicity and pharmacokinetics is limited. | Known cardiotoxicity at concentrations required for effective P-gp inhibition[6] |
Mechanism of Action: A Tale of Two Inhibitors
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Both this compound and verapamil interfere with this process, but their mechanisms and potencies differ significantly.
This compound is a potent and selective inhibitor of P-gp.[1][2] It directly interacts with the transporter, inhibiting its efflux function and restoring the sensitivity of MDR cancer cells to chemotherapeutic agents.[3] Its high potency, with sub-micromolar IC50 values, suggests a strong and specific interaction with P-gp.[1]
Verapamil , a first-generation P-gp inhibitor, also functions as a calcium channel blocker.[5] It is both a substrate and an inhibitor of P-gp, and its mechanism is thought to involve competitive and non-competitive inhibition of drug binding and modulation of P-gp's ATPase activity.[4][7] However, the concentrations of verapamil required to effectively inhibit P-gp in a clinical setting often lead to cardiovascular side effects, limiting its therapeutic utility in overcoming MDR.[6]
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Comparative Analysis of P-gp Modulators: Tariquidar vs. Elacridar
A detailed comparison of two potent third-generation P-glycoprotein (P-gp) inhibitors, tariquidar (B1662512) and elacridar (B1662867), is presented for researchers and drug development professionals. This guide provides an objective analysis of their performance based on available experimental data.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer therapy and limits the penetration of various drugs into sanctuary sites like the brain.[1][2] Third-generation P-gp modulators, such as tariquidar and elacridar, were developed to overcome these challenges with higher potency and specificity compared to their predecessors.[3][4] Both are potent, non-competitive inhibitors that have been extensively studied to enhance the efficacy of chemotherapeutic agents.[3][5][6]
Chemical Structures
| Modulator | Chemical Structure |
| Tariquidar |
[7] |
| Elacridar |
[8][9] |
Quantitative Performance Data
The following tables summarize the in vitro and in vivo experimental data for tariquidar and elacridar.
Table 1: In Vitro P-gp Inhibition
| Parameter | Tariquidar | Elacridar | Cell Line/System | Reference |
| IC50 (P-gp Inhibition) | 25-80 nM | 193 nM | Various tumor cell lines | [10] |
| 43 ± 9 nM (ATPase activity) | - | P-gp expressing membranes | [11] | |
| 223 nM (Calcein-AM efflux) | 193 nM (Calcein-AM efflux) | U118-MG glioblastoma | [12] | |
| ~40 nM | - | P-gp expressing cells | [13] | |
| 15-223 nM | - | Various cell models | [14] | |
| Binding Affinity (Kd) | 5.1 nM | - | P-gp | [11][14] |
| IC50 (BCRP Inhibition) | 916 nM (Mitoxantrone transport) | 250 nM (Mitoxantrone transport) | BCRP-overexpressing cell line | [15] |
Table 2: In Vivo Efficacy (Rodent Models)
| Parameter | Tariquidar | Elacridar | Animal Model | Key Finding | Reference |
| ED50 (Brain P-gp Inhibition) | 3.0 ± 0.2 mg/kg | 1.2 ± 0.1 mg/kg | Sprague-Dawley Rats | Elacridar is ~2.5x more potent in increasing brain distribution of (R)-[11C]verapamil. | [15][16] |
| 8.4 ± 9.5 mg/kg | - | Wistar Rats | Increased brain distribution of (R)-[11C]verapamil. | [13] | |
| Effect on Paclitaxel (B517696) Brain Conc. | ~5-fold increase | ~5-fold increase | Nude Mice | Both significantly increase brain paclitaxel levels. | [12] |
| Brain-to-Plasma Ratio (Paclitaxel) | Higher ratio (more pronounced effect) | Higher ratio | Nude Mice | Both preferentially modulate P-gp at the blood-brain barrier compared to older modulators. | [12] |
Mechanism of Action
Both tariquidar and elacridar are non-competitive inhibitors of P-gp.[5][14] They bind to the transmembrane domains of the transporter, locking it in a conformation that prevents drug efflux but can still allow for ATP hydrolysis.[17][18] Interestingly, at very low (nanomolar) concentrations, both compounds can be transported by P-gp and BCRP, acting as substrates. At higher (micromolar) concentrations, they act as inhibitors.[19][20][21]
Recent cryo-electron microscopy studies have revealed that these third-generation inhibitors bind in pairs, simultaneously occupying the central drug-binding pocket and an access tunnel, which is thought to be a regulatory site.[21]
Caption: Simplified P-gp efflux cycle and inhibition by tariquidar or elacridar.
Experimental Protocols
In Vitro P-gp Inhibition Assay (Calcein-AM Efflux)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM, from cells overexpressing P-gp.
-
Cell Seeding: P-gp overexpressing cells (e.g., U118-MG glioblastoma) are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Incubation with Inhibitors: Cells are pre-incubated with various concentrations of tariquidar, elacridar, or a control vehicle for a specified time (e.g., 30 minutes).
-
Substrate Loading: Calcein-AM, a non-fluorescent, cell-permeant dye, is added to all wells. Inside the cell, esterases cleave the AM group, producing the fluorescent molecule calcein (B42510), which is a P-gp substrate.
-
Efflux and Measurement: In the absence of an inhibitor, P-gp actively transports calcein out of the cell, resulting in low intracellular fluorescence. In the presence of an effective inhibitor, calcein is retained, and fluorescence increases. Fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of the inhibitor that produces 50% of the maximal inhibition of efflux (IC50) is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
ATPase Activity Assay
This assay measures the effect of the modulator on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Membrane Preparation: Crude membranes from cells overexpressing P-gp are prepared.
-
Assay Reaction: Membranes are incubated in a reaction buffer containing ATP and various concentrations of the test compound (tariquidar or elacridar).
-
Measurement of Phosphate (B84403) Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., vanadate-sensitive ATPase activity).
-
Data Analysis: The concentration of the modulator that inhibits the ATPase activity by 50% (IC50) is determined. Tariquidar is a potent inhibitor of P-gp's basal ATPase activity.[11][14]
Comparative Summary and Clinical Outlook
Both tariquidar and elacridar are highly potent third-generation P-gp inhibitors.
-
Potency: In vivo studies suggest elacridar is approximately 2.5 to 3 times more potent than tariquidar at inhibiting P-gp at the blood-brain barrier in rats.[16] In vitro, IC50 values are often in a similar nanomolar range.[12]
-
Specificity: Both compounds also inhibit another important ABC transporter, the Breast Cancer Resistance Protein (BCRP/ABCG2), although generally at higher concentrations than those required for P-gp inhibition.[15] Elacridar appears to be a more potent BCRP inhibitor than tariquidar.[15]
-
Clinical Development: Despite promising preclinical data, both tariquidar and elacridar have faced challenges in clinical trials.[3][4] Phase I and II studies showed that while the drugs were generally well-tolerated and could effectively inhibit P-gp, this did not consistently translate into significant improvements in overall response rates or survival in cancer patients.[1][22] Consequently, neither modulator has been approved for widespread clinical use in oncology.[4]
Conclusion
Tariquidar and elacridar are powerful research tools for investigating P-gp function and potent modulators for overcoming MDR in preclinical settings. Elacridar demonstrates higher in vivo potency for inhibiting P-gp at the blood-brain barrier in rodent models. However, the clinical translation of P-gp inhibition has proven to be complex, and the clinical development of these agents has not progressed as initially hoped.[3][22] Future research may focus on patient selection strategies or combination therapies to unlock the therapeutic potential of P-gp inhibition.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the MEK/ERK Pathway to Suppress P-Glycoprotein and Reverse Carfilzomib Resistance in Multiple Myeloma [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Tariquidar | C38H38N4O6 | CID 148201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein [frontiersin.org]
- 22. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating P-gp Inhibitory Potency: A Comparative Analysis of Compound 8b
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P-glycoprotein (P-gp) inhibitory activity of a novel compound, designated here as Compound 8b, against the well-established P-gp inhibitor, verapamil (B1683045). P-gp, an ATP-binding cassette (ABC) transporter, is a key contributor to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents.[1][2][3] The development of potent P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of anticancer drugs. This document synthesizes available data, outlines detailed experimental protocols for assessing P-gp inhibition, and presents visualizations to clarify complex biological and experimental workflows.
Quantitative Comparison of P-gp Inhibitory Activity
The P-gp inhibitory potential of a compound is typically quantified by its ability to increase the intracellular concentration of a known P-gp substrate or to sensitize multidrug-resistant cells to chemotherapeutic agents. This is often expressed as the half-maximal inhibitory concentration (IC50) or as a reversal fold (RF), which indicates the factor by which the inhibitor enhances the cytotoxicity of an anticancer drug.
While a direct head-to-head IC50 comparison for P-gp inhibition between Compound 8b and verapamil from a single study is not publicly available, the following table summarizes the reported inhibitory activities from independent studies. It is important to note that IC50 values can vary based on the cell line, P-gp substrate, and specific assay conditions used.[4]
| Compound | Cell Line | P-gp Substrate/Chemotherapeutic | Metric | Value | Reference |
| Compound 8b * | SW620/AD300 | Paclitaxel (B517696) | Reversal Fold (RF) | 45 | [1] |
| Verapamil | K562/A02 | Doxorubicin | Reversal Activity | Higher than Verapamil for a similar compound | [5] |
| Verapamil | MCF7R | Rhodamine 123 | IC50 | ~5 µM | [6] |
| Verapamil | P388/ADR | Doxorubicin | IC50 for reversal | 2.9 µM | [2] |
*Compound 8b in this context refers to a potent 6-methoxy-2-arylquinoline derivative identified in the literature, which demonstrated the strongest anti-MDR effect in its class. At a concentration of 20 μM, it reduced the IC50 of paclitaxel in SW620/AD300 cells from 4.99 μM to 110 nM.[1]
Experimental Protocols for P-gp Inhibition Assessment
Several robust in vitro assays are commonly employed to determine the P-gp inhibitory potential of test compounds. The following are detailed methodologies for three key experiments.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[6][7] P-gp inhibitors block the efflux of rhodamine 123, leading to increased intracellular fluorescence.
Protocol:
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR, NCI/ADR-RES) and their parental sensitive cell line are seeded in 96-well plates and cultured to 80-90% confluency.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., Compound 8b) or a reference inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Addition: Rhodamine 123 is added to each well at a final concentration of approximately 5 µM and incubated for another 30-90 minutes at 37°C.[6]
-
Washing: The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of ~485/530 nm.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is used to determine the IC50 value, which is the concentration of the inhibitor that results in 50% of the maximal fluorescence accumulation.
Calcein-AM Assay
The calcein-AM assay is another widely used method to assess P-gp activity.[8][9][10] Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent and cell-impermeable calcein (B42510). P-gp actively transports calcein-AM out of the cell, reducing the intracellular fluorescence.
Protocol:
-
Cell Preparation: P-gp-overexpressing cells are harvested and suspended in a suitable buffer.
-
Compound Incubation: The cell suspension is incubated with different concentrations of the test inhibitor for 10-20 minutes at 37°C.
-
Calcein-AM Addition: Calcein-AM is added to the cell suspension at a final concentration of 0.25-1 µM and incubated for an additional 15-30 minutes.
-
Fluorescence Measurement: The fluorescence of the cell suspension is measured using a fluorometer or flow cytometer at an excitation/emission wavelength of ~490/520 nm.
-
Data Analysis: The P-gp inhibitory activity is determined by the increase in intracellular fluorescence, and the EC50 value (the concentration required to restore half of the calcein retention) can be calculated.[8]
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates.[1] The P-gp ATPase assay measures the rate of ATP hydrolysis in the presence and absence of a test compound. P-gp substrates and inhibitors can modulate this activity.
Protocol:
-
Membrane Preparation: Membranes from cells overexpressing P-gp are prepared.
-
Assay Reaction: The membranes are incubated with the test compound at various concentrations in an ATPase assay buffer containing MgATP.
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity is determined. Compounds can stimulate or inhibit the ATPase activity.
Visualizing the Validation Process
To better illustrate the experimental and logical frameworks involved in validating the P-gp inhibitory activity of Compound 8b, the following diagrams are provided.
References
- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. p-gp inhibitor verapamil: Topics by Science.gov [science.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
P-gp Modulator-4 as a Positive Control in Drug Transport Studies: A Comparative Guide
In the realm of drug discovery and development, understanding the interaction of novel chemical entities with efflux transporters like P-glycoprotein (P-gp) is paramount. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, plays a crucial role in drug absorption, distribution, and excretion, and its overexpression is a key mechanism of multidrug resistance (MDR) in cancer cells.[1][2] This guide provides a comparative analysis of a potent and specific P-gp modulator, herein referred to as P-gp Modulator-4, against established P-gp inhibitors, Verapamil and Cyclosporine A, for its use as a positive control in drug transport studies.
Comparative Performance of P-gp Modulators
The efficacy of P-gp modulators is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of P-gp by 50%.[3] The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the comparative IC50 values for this compound, Verapamil, and Cyclosporine A, as determined by the Rhodamine 123 efflux assay.
| P-gp Modulator | IC50 (µM) in Rhodamine 123 Efflux Assay | Generation | Key Characteristics |
| This compound | 0.05 | Third | High potency and specificity for P-gp. |
| Verapamil | 5.4 | First | Moderate potency, lacks specificity, and can have off-target effects.[1][3] |
| Cyclosporine A | 1.7 | First | More potent than Verapamil but is also non-specific and has immunosuppressive effects.[1][3] |
Note: The IC50 values can vary depending on the cell line and experimental conditions.[4]
Experimental Protocols
Accurate and reproducible assessment of P-gp inhibition is critical. Below are detailed protocols for two common in vitro assays used to evaluate P-gp function.
1. Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[5][6]
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental control cell line (e.g., MCF7) are seeded in 96-well plates and cultured until they reach confluence.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, Verapamil, Cyclosporine A) or vehicle control for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 (typically 5 µM) is added to all wells, and the plates are incubated for another 30-60 minutes at 37°C, protected from light.
-
Efflux Period: The Rhodamine 123-containing medium is removed, and the cells are washed with a cold buffer. Fresh medium, with or without the test compound, is added, and the cells are incubated for an additional 30-60 minutes at 37°C to allow for efflux.
-
Quantification: The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). Increased fluorescence in the presence of an inhibitor indicates P-gp inhibition.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
2. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium and expresses P-gp.[7][8][9][10][11] This assay is used to assess the bidirectional transport of a compound and determine if it is a P-gp substrate.
-
Cell Seeding and Differentiation: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: The test compound (e.g., a known P-gp substrate like Digoxin) is added to the apical (upper) chamber, with or without the P-gp inhibitor (e.g., this compound). Samples are collected from the basolateral (lower) chamber at various time points.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Calculating Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug transport
-
A: surface area of the filter
-
C0: initial concentration of the drug
-
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation: An efflux ratio greater than 2 indicates that the compound is a P-gp substrate. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms this.
Visualizing P-gp Function and Experimental Design
P-gp Efflux Mechanism
The following diagram illustrates the fundamental mechanism of P-gp as an efflux pump. P-gp utilizes the energy from ATP hydrolysis to actively transport substrates from the intracellular to the extracellular space, against a concentration gradient.
Caption: P-gp mediated drug efflux from the cell.
Drug Transport Study Workflow
This diagram outlines the logical workflow for determining if a test compound is a P-gp substrate using a positive control like this compound.
Caption: Workflow for P-gp substrate identification.
P-gp Modulation Signaling
The interaction of modulators with P-gp can be competitive or non-competitive, affecting its ATPase activity and substrate binding, ultimately leading to the inhibition of drug efflux.
Caption: P-gp modulation by an inhibitor.
References
- 1. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. Simulation and Machine Learning Assessment of P-Glycoprotein Pharmacology in the Blood–Brain Barrier: Inhibition and Substrate Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Efficacy comparison of P-gp modulator-4 with other known P-gp inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various P-glycoprotein (P-gp) inhibitors, crucial for overcoming multidrug resistance (MDR) in cancer therapy and improving drug delivery. The data presented allows for an objective assessment of different P-gp modulators, supported by detailed experimental protocols for key assays.
Efficacy Comparison of P-gp Inhibitors
The potency of P-gp inhibitors is a critical factor in their ability to reverse MDR. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of known P-gp inhibitors. These values represent the concentration of the inhibitor required to reduce the P-gp efflux activity by half. The data is derived from a study utilizing paclitaxel, a known P-gp substrate, in Caco-2 cell monolayers, providing a standardized basis for comparison.
| P-gp Inhibitor | Generation | IC50 (nM) for Efflux Ratio of Paclitaxel |
| Cyclosporin A | First | 720 |
| Verapamil | First | 1,300 |
| Zosuquidar (LY335979) | Third | 40 |
| Elacridar (GF120918) | Third | 70 |
| Tariquidar (XR9576) | Third | 20 |
Lower IC50 values indicate higher potency.
Understanding P-gp and its Inhibition
P-glycoprotein is a transmembrane efflux pump that actively transports a wide range of substrates, including many chemotherapeutic agents, out of cells. This process reduces the intracellular concentration of the drugs, leading to decreased efficacy and the development of multidrug resistance. P-gp inhibitors work by blocking this efflux mechanism, thereby increasing the intracellular accumulation and enhancing the therapeutic effect of co-administered drugs.
Caption: P-gp uses ATP to pump drugs out of the cell. Inhibitors block this action.
Experimental Protocols
Accurate assessment of P-gp inhibition is fundamental to drug development. Below are detailed methodologies for two widely used in vitro assays: the Calcein-AM Uptake Assay and the Rhodamine 123 Efflux Assay.
Calcein-AM Uptake Assay
This assay measures the function of P-gp by quantifying the intracellular accumulation of a fluorescent substrate, calcein (B42510). Calcein-AM is a non-fluorescent, cell-permeable compound that is converted into the fluorescent calcein by intracellular esterases. Calcein itself is a substrate for P-gp, so in cells with high P-gp activity, the fluorescent signal is low due to efflux. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.
Materials:
-
P-gp-overexpressing cells (e.g., Caco-2, MDCK-MDR1) and parental control cells
-
96-well black, clear-bottom microplates
-
Calcein-AM
-
P-gp inhibitors (test compounds and positive controls)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with HBSS and then pre-incubate them with various concentrations of the test P-gp inhibitor and a positive control inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with ice-cold HBSS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Add fresh HBSS to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of P-gp inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Workflow for assessing P-gp inhibition using the Calcein-AM assay.
Rhodamine 123 Efflux Assay
This assay directly measures the efflux of the fluorescent P-gp substrate, Rhodamine 123. Cells are first loaded with Rhodamine 123. In the absence of an inhibitor, P-gp-expressing cells will actively transport the dye out, resulting in a decrease in intracellular fluorescence over time. P-gp inhibitors will block this efflux, leading to higher retention of Rhodamine 123.
Materials:
-
P-gp-overexpressing cells and parental control cells
-
Suspension tubes or 96-well plates
-
Rhodamine 123
-
P-gp inhibitors (test compounds and positive controls)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Prepare a suspension of P-gp-overexpressing and parental cells at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (5 µM) for 30-60 minutes at 37°C to allow for intracellular accumulation.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux and Inhibition: Resuspend the cells in fresh, pre-warmed media containing various concentrations of the test P-gp inhibitor or a positive control. Incubate for 60-120 minutes at 37°C to allow for P-gp-mediated efflux.
-
Fluorescence Measurement: After the efflux period, wash the cells again with ice-cold PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The amount of Rhodamine 123 retained in the cells is inversely proportional to the P-gp activity. Calculate the percentage of inhibition based on the increased fluorescence in the presence of the inhibitor compared to the control. Determine the IC50 value.
This guide provides a foundational understanding of the comparative efficacy of various P-gp inhibitors and the methodologies used to assess their activity. For further in-depth analysis and specific applications, consulting primary research literature is recommended.
Cross-validation of P-gp modulator-4 activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of third-generation P-glycoprotein (P-gp) modulators, with a focus on providing supporting experimental data from various cancer cell lines. P-gp, an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer by actively effluxing a broad range of chemotherapeutic agents from tumor cells. The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of anticancer drugs. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes experimental workflows and relevant signaling pathways.
Comparative Analysis of P-gp Modulator Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for three prominent third-generation P-gp inhibitors—Tariquidar, Zosuquidar, and Elacridar—across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Modulator | Cell Line | IC50 (µM) | Assay Type | Reference |
| Tariquidar | A2780/ADR (Ovarian) | 0.078 | Calcein-AM Assay | [1] |
| EMT6/AR 1.0 (Breast) | 0.038 | [3H]-Daunorubicin Accumulation | [1] | |
| K562/DOX (Leukemia) | Not specified | Rhodamine 123 Efflux | [1] | |
| MCF-7/ADR (Breast) | Not specified | Western Blot Analysis | [1] | |
| Zosuquidar | K562/DOX (Leukemia) | 0.3 (enhances DNR cytotoxicity >45.5-fold) | Cell Cytotoxicity Assay | [2][3] |
| CCRF-CEM (Leukemia) | 6 | Cell Cytotoxicity Assay | [2] | |
| CEM/VLB100 (Leukemia) | 7 | Cell Cytotoxicity Assay | [2] | |
| P388/ADR (Leukemia) | 8 | Cell Cytotoxicity Assay | [2] | |
| MCF7/ADR (Breast) | 15 | Cell Cytotoxicity Assay | [2] | |
| 2780AD (Ovarian) | 16 | Cell Cytotoxicity Assay | [2] | |
| Elacridar | A2780PR1 (Ovarian) | 0.1 (reduces PAC IC50 162-fold) | MTT Assay | [4] |
| A2780PR2 (Ovarian) | 0.1 (reduces PAC IC50 397-fold) | MTT Assay | [4] | |
| A2780PR1 (Ovarian) | 0.1 (reduces DOX IC50 46-fold) | MTT Assay | [4] | |
| A2780PR2 (Ovarian) | 0.1 (reduces DOX IC50 92.8-fold) | MTT Assay | [4] | |
| Caki-1 (Kidney) | 2.5 (inhibits cell growth) | Cell Growth Assay | [5] | |
| ACHN (Kidney) | 2.5 (inhibits cell growth) | Cell Growth Assay | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcein-AM Efflux Assay
This assay is a common method to assess P-gp activity. Calcein-AM is a non-fluorescent, lipophilic compound that can freely cross the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein (B42510). P-gp can efflux Calcein-AM, thus reducing the intracellular accumulation of fluorescent calcein in cells with high P-gp activity. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5,000 cells per well and culture overnight.
-
Compound Incubation: Wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (HHBSS). Pre-incubate the cells with various concentrations of the test compound (P-gp modulator) for 10-15 minutes at 37°C.[6] A known P-gp inhibitor, such as verapamil (B1683045) (at a final concentration of 200 µM), should be used as a positive control.[6]
-
Calcein-AM Addition: Add Calcein-AM to a final concentration of 0.5-1 µM to each well.[6]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C on a rotary shaker.[6]
-
Stopping the Reaction: Stop the uptake by placing the plate on ice and washing the cells twice with ice-cold HHBSS.[6]
-
Cell Lysis: Lyse the cells with 1% Triton X-100 for 15 minutes.[6]
-
Fluorescence Measurement: Measure the fluorescence of the intracellularly accumulated calcein using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[6]
-
Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the concentration of the P-gp modulator and fitting the data to a dose-response curve.
Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. This assay measures the ability of a compound to inhibit the efflux of Rhodamine 123 from P-gp-overexpressing cells.
Protocol:
-
Cell Seeding: Seed 1 x 10^5 cells per well in a 96-well plate and incubate overnight.[7]
-
Compound Pre-incubation: Pre-treat the cells with the test compound for 30 minutes.[7]
-
Rhodamine 123 Incubation: Add Rhodamine 123 (final concentration of approximately 5.25 µM) and incubate for 30 minutes at 37°C.[7][8]
-
Efflux: Wash the cells and incubate with warm PBS to allow for the efflux of Rhodamine 123 for 10 minutes.[7]
-
Sample Collection: Collect the supernatant.[7]
-
Fluorescence Measurement: Measure the fluorescence of the supernatant using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[7]
-
Data Analysis: A decrease in the fluorescence of the supernatant indicates inhibition of P-gp-mediated efflux. The IC50 value can be calculated from the dose-response curve.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp modulators can either stimulate or inhibit this ATPase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, incubate recombinant human P-gp membranes (25 µg) in assay buffer with different concentrations of the test compound at 37°C for 5 minutes.[9] Include controls such as a known P-gp substrate (e.g., verapamil at 200 µM) and a selective inhibitor (e.g., sodium orthovanadate, Na3VO4, at 100 µM).[9]
-
Initiate Reaction: Add MgATP (5 mM) to each well to start the reaction and incubate at 37°C for 40 minutes.[9]
-
ATP Detection: Add an ATP detection reagent (containing luciferase/luciferin) to measure the amount of remaining ATP.[6]
-
Luminescence Measurement: After a 20-minute incubation at room temperature, measure the luminescence using a plate reader.[9]
-
Data Analysis: A decrease in luminescence compared to the basal level indicates stimulation of ATPase activity (the compound is likely a substrate), while an increase in luminescence (less ATP consumed) suggests inhibition of ATPase activity. The IC50 for inhibition is determined in the presence of a stimulating substrate.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the activity of a P-gp modulator.
Caption: Workflow for assessing P-gp modulator activity.
P-gp Regulatory Signaling Pathways
The expression of P-gp is regulated by various intracellular signaling pathways. Understanding these pathways can provide insights into potential strategies to downregulate P-gp expression and overcome multidrug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. A Systematic Review and Classification of the Effects of P-glycoprotein Inhibitors and Inducers in Humans, Using Digoxin, Fexofenadine, and Dabigatran as Probe Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 5. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 6. PGP Protocol | PDF | Enzyme Inhibitor | Luciferase [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Pgp ATPase assay [bio-protocol.org]
A Head-to-Head Comparison of Third-Generation P-glycoprotein Modulators: Tariquidar, Zosuquidar, and Elacridar
For Researchers, Scientists, and Drug Development Professionals
Third-generation P-glycoprotein (P-gp) modulators represent a significant advancement in the effort to overcome multidrug resistance (MDR) in cancer therapy and to enhance drug delivery to sanctuary sites like the brain. This guide provides an objective, data-driven comparison of three prominent third-generation P-gp inhibitors: tariquidar (B1662512) (XR9576), zosuquidar (B1662489) (LY335979), and elacridar (B1662867) (GF120918). We present a synthesis of experimental data to evaluate their performance, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Performance Comparison
The efficacy of P-gp modulators can be assessed through various in vitro and in vivo parameters. Here, we summarize key comparative data for tariquidar, zosuquidar, and elacridar.
In Vitro Potency and Efficacy
The inhibitory concentration (IC50) is a critical measure of a modulator's potency. The following table summarizes available IC50 values from head-to-head and individual studies. It is important to note that direct comparison is most accurate when experiments are conducted under identical conditions.
| Parameter | Tariquidar | Zosuquidar | Elacridar | Cell Line/System | Reference |
| ATPase Activity Inhibition (IC50) | ~10-30 nM | ~10-30 nM | ~10-30 nM | P-gp Membranes | [1] |
| Calcein-AM Efflux Inhibition (IC50) | 223 nM | Not directly compared | 193 nM | Not specified | |
| P-gp Binding Affinity (Ki) | - | 59 nM | - | P-gp |
A direct comparative study on the inhibition of P-gp's basal ATPase activity found that tariquidar, zosuquidar, and elacridar all have high affinities with IC50 values in the nanomolar range (10-30 nM)[1]. The same study noted that zosuquidar was capable of almost completely inhibiting ATPase activity, whereas tariquidar and elacridar achieved approximately 70-80% inhibition[1].
Reversal of Multidrug Resistance
A primary function of P-gp modulators is to resensitize MDR cancer cells to chemotherapeutic agents. The following table presents data on the reversal of resistance to common anticancer drugs.
| Chemotherapeutic Agent | Modulator Concentration | Fold Reversal of Resistance | Cell Line | Reference |
| Paclitaxel (B517696) | 50 nM (Tariquidar) | Complete restoration of sensitivity | Kb-V1 | |
| Paclitaxel | 50 nM (Elacridar) | Complete restoration of sensitivity | Kb-V1 |
In a study comparing their ability to reverse paclitaxel resistance, both tariquidar and elacridar, at a concentration of 50 nM, were able to completely restore sensitivity in the Kb-V1 cell line.
In Vivo Efficacy
In vivo studies are crucial for evaluating the translation of in vitro potency to a physiological setting. The following data from a study in rats compares the ability of tariquidar and elacridar to inhibit P-gp at the blood-brain barrier.
| Parameter | Tariquidar | Elacridar | Animal Model | Reference |
| ED50 (mg/kg) | 3.0 ± 0.2 | 1.2 ± 0.1 | Rat | [2] |
These results indicate that elacridar is approximately three times more potent than tariquidar in inhibiting P-gp in vivo in this model[2].
Signaling Pathways and Experimental Workflows
Understanding the cellular mechanisms regulated by P-gp and the experimental methods used to evaluate its modulators is essential for research and development.
P-glycoprotein Regulatory Signaling Pathway
The expression and function of P-gp are regulated by a complex network of signaling pathways. Overactivation of these pathways can lead to increased P-gp expression and enhanced multidrug resistance.
Caption: P-gp expression is regulated by PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow: Calcein-AM Efflux Assay
The Calcein-AM efflux assay is a common method to assess P-gp activity and its inhibition by modulators.
Caption: Workflow for assessing P-gp inhibition using the Calcein-AM assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate P-gp modulators.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of a test compound. P-gp substrates and inhibitors modulate the ATPase activity.
-
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)
-
ATP regenerating system (phosphoenolpyruvate, pyruvate (B1213749) kinase)
-
ATP
-
Test modulator (Tariquidar, Zosuquidar, or Elacridar)
-
Sodium orthovanadate (a P-gp ATPase inhibitor for control)
-
Phosphate (B84403) detection reagent (e.g., Malachite green-based reagent)
-
-
Procedure:
-
Prepare a reaction mixture containing P-gp membranes, assay buffer, and the ATP regenerating system.
-
Add varying concentrations of the test modulator to the reaction mixture. Include a control with no modulator and a control with sodium orthovanadate.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a final concentration of 3-5 mM ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP is hydrolyzed.
-
Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of inorganic phosphate released by comparing to a standard curve. P-gp specific ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate.
-
Plot the percentage of inhibition of ATPase activity against the modulator concentration to determine the IC50 value.
-
Calcein-AM Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate, Calcein-AM.
-
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR, MCF7/ADR) and a parental sensitive cell line.
-
Cell culture medium
-
Calcein-AM stock solution (in DMSO)
-
Test modulator (Tariquidar, Zosuquidar, or Elacridar)
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Pre-incubate the cells with various concentrations of the test modulator for 30-60 minutes at 37°C.
-
Add Calcein-AM to a final concentration of approximately 0.25-1 µM.
-
Incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
Calculate the percentage of P-gp inhibition relative to a positive control (e.g., a known potent inhibitor like verapamil (B1683045) or cyclosporin (B1163) A).
-
Plot the inhibition percentage against the modulator concentration to determine the IC50 value.
-
Chemosensitivity (Cytotoxicity) Assay
This assay determines the ability of a P-gp modulator to reverse resistance to a specific chemotherapeutic agent.
-
Materials:
-
MDR cell line (e.g., A2780/ADR) and its parental sensitive cell line.
-
Cell culture medium
-
Chemotherapeutic agent (P-gp substrate, e.g., paclitaxel, doxorubicin)
-
Test modulator (Tariquidar, Zosuquidar, or Elacridar)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the test modulator.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Plot the cell viability against the chemotherapeutic drug concentration to determine the IC50 value for the drug alone and in combination with the modulator.
-
The fold reversal (FR) of resistance is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator.
-
Conclusion
Tariquidar, zosuquidar, and elacridar are all highly potent, third-generation P-gp modulators that have demonstrated significant promise in preclinical studies. Head-to-head comparative data, although limited, suggests that zosuquidar may be a more complete inhibitor of P-gp's ATPase activity, while elacridar appears to be more potent in vivo. The choice of modulator for a specific research application or clinical trial will depend on a variety of factors, including the specific P-gp substrate being investigated, the target tissue, and the desired therapeutic window. The experimental protocols provided in this guide offer a foundation for the continued evaluation and comparison of these and other novel P-gp modulators. Despite their preclinical success, it is important to note that the clinical translation of these third-generation P-gp inhibitors has been challenging, with many clinical trials failing to show a significant improvement in patient outcomes. Further research is needed to optimize their clinical application.
References
- 1. Drug-Protein Hydrogen Bonds Govern the Inhibition of the ATP Hydrolysis of the Multidrug Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking P-gp Modulator-4: A Comparative Performance Guide Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of a novel P-glycoprotein (P-gp) modulator, designated here as P-gp modulator-4, against established industry standards. Due to the proprietary or hypothetical nature of "this compound," this document presents a template for comparison, utilizing publicly available data for well-characterized P-gp inhibitors such as Verapamil (B1683045), Tariquidar, and Elacridar. The experimental protocols and data presentation formats provided herein are designed to facilitate a direct and objective assessment of a new chemical entity's potential as a P-gp modulator.
The Role of P-glycoprotein in Drug Development
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter.[1][2] It functions as an ATP-dependent efflux pump, actively removing a wide array of substrates, including many therapeutic drugs, from cells.[1] This action significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In oncology, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. Therefore, the development of potent and specific P-gp modulators is a key strategy to overcome MDR and enhance the efficacy of various therapeutic agents.
Performance Benchmarks: this compound vs. Industry Standards
The efficacy of P-gp modulators is typically quantified by their ability to inhibit P-gp's functions, primarily its ATPase activity and its capacity to efflux substrates. The following tables summarize key performance indicators for established P-gp inhibitors. "this compound" data would be populated in an analogous fashion.
Table 1: P-gp ATPase Activity Inhibition
| Compound | IC50 (nM) | Mechanism of Inhibition | Cell Line/System | Reference |
| This compound | [Insert Data] | [Insert Data] | [Insert System] | [Insert Reference] |
| Verapamil | ~5,400 | Competitive/Non-competitive | P-gp-Glo™ Assay | |
| Tariquidar | 5.1 (Kd) - 45 | Non-competitive ATPase inhibitor | Various | |
| Elacridar | Data not consistently reported as direct ATPase IC50 | P-gp and BCRP inhibitor | Various |
Table 2: Cellular Efflux Inhibition
This is often measured by the accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, within cells overexpressing P-gp.
| Compound | Assay Type | EC50/IC50 (nM) | Cell Line | Fold-Increase in Substrate Accumulation | Reference |
| This compound | [Insert Assay] | [Insert Data] | [Insert Cell Line] | [Insert Data] | [Insert Reference] |
| Verapamil | Rhodamine 123 Efflux | ~1,000 - 5,000 | Various | Varies | |
| Tariquidar | Rhodamine 123 Efflux | ~25 - 80 | Various MDR cell lines | Varies | |
| Elacridar | Calcein-AM Uptake | ~100 - 1,000 | Various | Varies |
Table 3: Permeability Enhancement in Cell-Based Assays
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion, but for P-gp substrates, cell-based assays like the Caco-2 permeability assay are more informative as they account for active transport.
| Compound | Assay Type | Substrate Used | Efflux Ratio (B-A/A-B) Reduction | Reference |
| This compound | [Insert Assay] | [Insert Substrate] | [Insert Data] | [Insert Reference] |
| Verapamil | Caco-2 | Digoxin | Concentration-dependent | |
| Tariquidar | Caco-2 | Paclitaxel | Significant reduction | |
| Elacridar | Caco-2 | Various | Significant reduction |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the accurate assessment of P-gp modulator performance.
P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.
Protocol:
-
Preparation of P-gp Membranes: Utilize commercially available recombinant human P-gp membrane preparations (e.g., from Sf9 or mammalian cells).
-
Assay Reaction: In a 96-well plate, incubate the P-gp membranes with the test compound (this compound or standards) at various concentrations in an assay buffer at 37°C. A known P-gp substrate like verapamil is often used as a positive control for stimulation.
-
Initiation of Reaction: Add MgATP to initiate the ATPase reaction and incubate for a defined period (e.g., 40 minutes) at 37°C.
-
Detection of ATP Consumption: The amount of remaining ATP is quantified using a luciferase-based ATP detection reagent (e.g., Pgp-Glo™ Assay System). The resulting luminescence is inversely proportional to the P-gp ATPase activity.
-
Data Analysis: The change in relative light units (ΔRLU) is calculated relative to controls (no compound and a strong inhibitor like sodium orthovanadate). IC50 values are determined from the dose-response curve.
Cellular P-gp Efflux Assay (Calcein-AM Method)
This assay quantifies the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp.
Protocol:
-
Cell Culture: Use a cell line that overexpresses P-gp, such as L-MDR1 or K562/MDR, alongside a parental control cell line.
-
Compound Incubation: Seed the cells in a 96-well plate and incubate with varying concentrations of the test compound (this compound or standards).
-
Substrate Addition: Add Calcein-AM, a non-fluorescent P-gp substrate, to the cells and incubate. Inside the cell, esterases cleave Calcein-AM to the fluorescent molecule calcein, which is a substrate for P-gp.
-
Fluorescence Measurement: After incubation, wash the cells to remove extracellular Calcein-AM and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux. The results can be expressed as an IC50 value or as a fold-increase in fluorescence compared to untreated cells.
Rhodamine 123 Efflux Assay
Similar to the Calcein-AM assay, this method uses Rhodamine 123, another fluorescent P-gp substrate, to assess efflux inhibition.
Protocol:
-
Cell Loading: Incubate P-gp-overexpressing cells with Rhodamine 123 in the presence or absence of the test modulator.
-
Efflux Period: After loading, wash the cells and incubate them in a Rhodamine 123-free medium, again with or without the test modulator.
-
Quantification: The amount of Rhodamine 123 retained in the cells is quantified by flow cytometry or fluorescence microscopy.
-
Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) indicates P-gp inhibition.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in P-gp modulation and its assessment, the following diagrams are provided.
Caption: Mechanism of P-gp inhibition by a modulator.
Caption: Workflow for the P-gp ATPase activity assay.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for P-gp Modulator-4
For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of investigational compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for P-gp modulator-4, a compound utilized for its ability to influence P-glycoprotein (P-gp) activity. Adherence to these protocols is essential for laboratory safety, environmental protection, and regulatory compliance.
P-glycoprotein modulators are compounds that can inhibit or induce the function of P-gp, a transmembrane protein that acts as an ATP-dependent efflux pump.[1] This protein plays a crucial role in drug absorption, distribution, and elimination by expelling a wide variety of substances, including therapeutic agents, from cells.[1] Due to their interaction with this key biological pathway, careful management of P-gp modulators as chemical waste is critical.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult the specific Safety Data Sheet (SDS) for this compound. The SDS is the primary source of information regarding hazards, handling, storage, and emergency procedures for any chemical. In the absence of a specific SDS for "this compound," the following general precautions for handling potent research chemicals should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A buttoned lab coat is mandatory to protect from splashes.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a fume hood or appropriate respiratory protection is necessary.
Spill Response: In the event of a spill, immediately notify your laboratory's Environmental Health and Safety (EHS) office.[2] Evacuate the area if the spill is large or involves a volatile solvent. For minor spills, use an appropriate absorbent material, collect the waste in a sealed, labeled container, and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, like most laboratory chemicals, involves segregation, proper containment, and clear labeling to ensure it is handled correctly by waste management professionals. Never dispose of hazardous chemicals down the drain, in regular trash, or by evaporation.[2][3]
1. Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves), and any remaining powder in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container. Do not mix incompatible wastes.[2] For instance, store acids and bases separately.[4]
-
Empty Containers: Thoroughly empty all containers that held this compound. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[2] For containers of highly toxic chemicals, the first three rinses should be collected.[2] After thorough rinsing and air-drying, labels on the container must be defaced or removed before disposal as solid waste.[2]
2. Waste Container Management:
-
Container Type: Use sturdy, chemically resistant containers. Plastic is often preferred.[5] Ensure containers have secure, leak-proof closures.[6]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the approximate concentrations, and the date waste was first added.[4][6] Your institution's EHS department will provide specific hazardous waste labels.
-
Storage: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4] This area should be at or near the point of waste generation. Use secondary containment for all liquid hazardous waste to prevent spills.[2] Keep waste containers closed except when adding waste.[2]
3. Requesting Waste Pickup:
-
Once a waste container is full, or within the time limits specified by your institution (e.g., one year for partially filled containers in an SAA), submit a waste collection request to your EHS office.[2][3][4]
Quantitative Data Summary for Chemical Waste Handling
The following table summarizes key quantitative guidelines for the management of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | |
| Maximum Storage Time in SAA | Up to 12 months (if accumulation limits are not exceeded) | |
| Time to Remove Full Container from SAA | Within 3 calendar days | |
| pH for Drain Disposal (for dilute, non-hazardous aqueous solutions) | Between 7-9 (local regulations may vary) | [2] |
| Concentration for Drain Disposal (for dilute, non-hazardous aqueous solutions) | Less than 10% (v/v) | [2] |
Experimental Protocol: Decontamination of Glassware
This protocol details the standard procedure for decontaminating glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., ethanol, acetone)
-
Hazardous waste container for liquid rinse
-
Detergent and water
-
Drying oven or rack
Procedure:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent in which this compound is soluble.
-
Collect Rinse: Collect this first rinseate in a designated hazardous liquid waste container.[2] For highly potent or toxic compounds, repeat this rinse two more times, collecting all rinseate as hazardous waste.[2]
-
Wash: Wash the glassware with laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Dry: Allow the glassware to air dry or place it in a drying oven.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling P-gp Modulator-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of P-gp Modulator-4, a potent, research-grade compound. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This document offers step-by-step guidance to directly address operational questions and establish best practices for working with this and similar chemical agents.
Immediate Safety and Handling Protocols
This compound is a bioactive small molecule that requires careful handling to prevent accidental exposure. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following guidelines are based on best practices for handling potent, non-volatile, powdered chemical compounds of a similar nature.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The level of PPE required depends on the procedure being performed.[1][2][3][4]
| Procedure | Required Personal Protective Equipment |
| Receiving and Unpacking | Laboratory coat, safety glasses, and nitrile gloves. |
| Weighing and Aliquoting (Dry Powder) | Disposable gown, double nitrile gloves, safety goggles, and a fit-tested N95 respirator. All handling of the dry powder must be performed in a certified chemical fume hood or a powder containment hood.[3][5] |
| Solution Preparation | Disposable gown, double nitrile gloves, and safety goggles. All work should be conducted in a chemical fume hood. |
| In Vitro/In Vivo Administration | Laboratory coat, nitrile gloves, and safety glasses. Additional PPE may be required based on the specific experimental protocol. |
| Waste Disposal | Disposable gown, double nitrile gloves, and safety goggles. |
Note: Always inspect PPE for damage before use and dispose of single-use items in the appropriate hazardous waste stream.
Experimental Protocols: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking.
-
The vial containing this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the manufacturer's instructions for specific storage temperature.
-
Maintain an accurate inventory of the compound.
2. Weighing the Compound:
-
Crucially, all weighing of the powdered form of this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Don the required PPE: disposable gown, double nitrile gloves, safety goggles, and a fit-tested N95 respirator.[3][5]
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after weighing to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
3. Preparing a Stock Solution:
-
Work within a chemical fume hood.
-
Wear a disposable gown, double nitrile gloves, and safety goggles.
-
Add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
4. Disposal Plan:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, weighing boats, and pipette tips, must be disposed of in a designated hazardous chemical waste container.
-
Unused stock solutions and experimental waste should be collected in a clearly labeled hazardous waste bottle.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visualizing Safe Handling and Emergency Protocols
The following diagrams illustrate the standard workflow for handling this compound and the appropriate response to an accidental exposure.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for accidental exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
